Product packaging for ST034307(Cat. No.:CAS No. 133406-29-8)

ST034307

Cat. No.: B1682474
CAS No.: 133406-29-8
M. Wt: 297.9 g/mol
InChI Key: NTDHYMSVCBGQJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

ST034307 is an inhibitor of adenylyl cyclase 1 (AC1), a membrane-bound AC, with an IC50 value of 2.3 µM for A23187-stimulated cAMP accumulation in HEK293 cells transfected with AC1.1 It also inhibits AC1 activation induced by forskolin or isoproterenol in vitro. It is selective for AC1 over other membrane-bound AC isoforms. This compound enhances the inhibition of AC1 by the µ-opioid receptor (MOR) agonist DAMGO in HEK293 cells transfected with AC1 and MOR. In a mouse model of inflammatory pain, this compound reduces hypersensitivity to touch in mouse hind paw (ED50 = 0.28 µg), which is blocked by forskolin.>This compound is a novel selective inhibitor of type 1 adenylyl cyclase activity with analgesic properties.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H4Cl4O2 B1682474 ST034307 CAS No. 133406-29-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-chloro-2-(trichloromethyl)chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H4Cl4O2/c11-5-1-2-8-6(3-5)7(15)4-9(16-8)10(12,13)14/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTDHYMSVCBGQJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)C(=O)C=C(O2)C(Cl)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H4Cl4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of ST034307

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

ST034307 is a novel small molecule identified as a potent and highly selective inhibitor of type 1 adenylyl cyclase (AC1). This technical guide delineates the core mechanism of action of this compound, summarizing its molecular interactions, impact on critical signaling pathways, and its therapeutic potential as an analgesic agent. The information presented is collated from peer-reviewed scientific literature, with a focus on quantitative data and detailed experimental methodologies to support further research and development.

Core Mechanism of Action: Selective Inhibition of Adenylyl Cyclase 1

This compound is a chromone derivative that functions as a selective inhibitor of adenylyl cyclase 1 (AC1), an enzyme responsible for the synthesis of the second messenger cyclic adenosine monophosphate (cAMP).[1][2] AC1 is a membrane-bound enzyme that is stimulated by calcium (Ca²⁺) in a calmodulin-dependent manner.[1]

The inhibitory action of this compound is direct and highly selective for AC1 over other membrane-bound AC isoforms.[1][2] This selectivity is a critical feature, as non-selective inhibition of AC isoforms could lead to significant off-target effects.[2] Notably, this compound shows no significant activity against the closely related adenylyl cyclase 8 (AC8).[2][3]

The primary mechanism of this compound involves the reduction of cAMP accumulation. It has been demonstrated to inhibit Ca²⁺-stimulated cAMP production in HEK cells stably transfected with AC1.[1][4][5] Furthermore, this compound inhibits AC1 activity stimulated by forskolin and Gαs-coupled receptors.[1][6]

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound.

ParameterValueCell Line/SystemConditionReference
IC₅₀ 2.3 µMHEK-AC1 cellsCa²⁺-stimulated cAMP accumulation[5][6]
ED₅₀ (Analgesia) 0.28 µgMouse model of inflammatory painIntrathecal injection[1]

Table 1: Potency and Efficacy of this compound

AC IsoformEffect of this compoundReference
AC1 Inhibition[1][2][6]
AC2 Potentiation of PMA-stimulated cAMP production[6]
AC3, AC4, AC5, AC6, AC7, AC9 No significant effect[1]
AC8 No significant inhibition[2][3]

Table 2: Selectivity Profile of this compound Against Adenylyl Cyclase Isoforms

Interaction with μ-Opioid Receptor (MOR) Signaling

This compound exhibits a significant interplay with the μ-opioid receptor (MOR) signaling pathway. The MOR is a Gαi/o-coupled receptor, and its activation typically leads to the inhibition of adenylyl cyclases.[2] this compound has been shown to enhance the MOR-mediated inhibition of AC1.[1][2]

A critical finding is the ability of this compound to block the heterologous sensitization of AC1 that occurs after chronic activation of the MOR.[1] This sensitization is a cellular adaptation linked to opioid dependence.[1][2] By inhibiting both the development and maintenance of MOR-mediated heterologous sensitization, this compound demonstrates potential in mitigating opioid dependence.[1]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways affected by this compound and a typical experimental workflow for its characterization.

ST034307_Mechanism_of_Action cluster_membrane Plasma Membrane cluster_extracellular cluster_intracellular AC1 AC1 ATP ATP AC1->ATP cAMP cAMP AC1->cAMP Produces GPCR Gαs-coupled Receptor GPCR->AC1 Stimulates MOR μ-Opioid Receptor (Gαi/o-coupled) MOR->AC1 Inhibits G_s_ligand Gαs Ligand G_s_ligand->GPCR Activates Opioid_agonist Opioid Agonist Opioid_agonist->MOR Activates Forskolin Forskolin Forskolin->AC1 Activates CaM Ca²⁺/Calmodulin CaM->AC1 Stimulates PKA PKA cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Pain Signaling) PKA->Cellular_Response Modulates This compound This compound This compound->AC1 Inhibits

Figure 1: this compound Mechanism of Action on AC1 Signaling. This diagram illustrates how this compound selectively inhibits adenylyl cyclase 1 (AC1), thereby blocking the production of cAMP from ATP. This inhibition counteracts the stimulatory effects of Gαs-coupled receptors, forskolin, and Ca²⁺/Calmodulin, and enhances the inhibitory effect of the μ-opioid receptor.

Experimental_Workflow cluster_in_vitro In Vitro Characterization cluster_cell_based Cell-Based Assays cluster_in_vivo In Vivo Validation Screening 1. High-Throughput Screening of small molecule library Hit_ID 2. Identification of this compound as an AC1 inhibitor Screening->Hit_ID Selectivity 3. Selectivity Profiling (vs. other AC isoforms) Hit_ID->Selectivity cAMP_assay 4. cAMP Accumulation Assays (HEK-AC1 cells) Selectivity->cAMP_assay MOR_interaction 5. MOR Signaling Assays (HEK-AC1/MOR cells) cAMP_assay->MOR_interaction Beta_arrestin 6. β-arrestin Recruitment Assay MOR_interaction->Beta_arrestin Heterologous_sensitization 7. Heterologous Sensitization Assay MOR_interaction->Heterologous_sensitization Pain_model 8. Inflammatory Pain Model (e.g., CFA-induced allodynia in mice) MOR_interaction->Pain_model Analgesia_test 9. Assessment of Analgesic Efficacy Pain_model->Analgesia_test

Figure 2: Experimental Workflow for this compound Characterization. This flowchart outlines the typical experimental progression for characterizing a novel compound like this compound, from initial screening to in vivo validation of its therapeutic potential.

Detailed Experimental Protocols

cAMP Accumulation Assay in HEK-AC1 Cells
  • Cell Culture: Human Embryonic Kidney (HEK) cells stably expressing AC1 (HEK-AC1) are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL) at 37°C in a 5% CO₂ humidified atmosphere.

  • Assay Procedure:

    • HEK-AC1 cells are seeded into 384-well plates.

    • Cells are pre-incubated with varying concentrations of this compound or vehicle control.

    • cAMP accumulation is stimulated by adding an AC activator such as forskolin or the Ca²⁺ ionophore A23187.

    • The reaction is terminated, and intracellular cAMP levels are measured using a competitive immunoassay, such as a LANCE Ultra cAMP kit or a similar technology.

    • Data is normalized to the response of the activator alone (100%) and basal levels (0%).

β-Arrestin Recruitment Assay
  • Principle: This assay measures the recruitment of β-arrestin to an activated G protein-coupled receptor (GPCR), in this case, the μ-opioid receptor. A common method is the PathHunter® β-arrestin assay.

  • Assay Procedure:

    • CHO-K1 cells stably co-expressing the μ-opioid receptor fused to a ProLink™ tag and β-arrestin fused to an Enzyme Acceptor (EA) fragment of β-galactosidase are used.

    • Cells are plated in 384-well plates.

    • Cells are treated with the MOR agonist DAMGO in the presence or absence of this compound.

    • Upon agonist-induced receptor activation, β-arrestin is recruited to the MOR, forcing the complementation of the ProLink™ and EA fragments, forming a functional β-galactosidase enzyme.

    • A chemiluminescent substrate is added, and the resulting signal is measured, which is proportional to the extent of β-arrestin recruitment.

Mouse Model of Inflammatory Pain (CFA-induced)
  • Animal Model: Male C57BL/6 mice are used.

  • Induction of Inflammation: A complete Freund's adjuvant (CFA) solution is injected into the plantar surface of one hind paw to induce a localized inflammatory response and mechanical allodynia.

  • Drug Administration: this compound is administered via intrathecal injection.

  • Behavioral Testing: Mechanical allodynia is assessed using von Frey filaments. The paw withdrawal threshold is determined before and at various time points after drug administration. An increase in the paw withdrawal threshold indicates an analgesic effect.

Conclusion

This compound is a highly selective and potent small-molecule inhibitor of adenylyl cyclase 1. Its mechanism of action involves the direct inhibition of AC1, leading to reduced cAMP production and modulation of downstream signaling pathways. The compound's interaction with the μ-opioid receptor signaling cascade, particularly its ability to prevent heterologous sensitization, suggests a potential therapeutic advantage in pain management and opioid dependence. The preclinical data demonstrating its analgesic efficacy in inflammatory pain models underscores its promise as a novel therapeutic agent. Further investigation into its pharmacokinetic and pharmacodynamic properties is warranted to advance its development.

References

The Role of ST034307 in cAMP Signaling: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the small molecule ST034307 and its pivotal role as a selective inhibitor of adenylyl cyclase 1 (AC1) in cyclic AMP (cAMP) signaling. This document consolidates key quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular pathways and experimental designs.

Core Concepts: this compound and Adenylyl Cyclase 1

This compound is a potent and selective small molecule inhibitor of adenylyl cyclase 1 (AC1), a key enzyme in the cAMP signaling pathway.[1][2][3] AC1 is a membrane-bound enzyme responsible for converting adenosine triphosphate (ATP) into cAMP.[4] This second messenger, cAMP, is crucial for a multitude of cellular processes. AC1 is distinguished by its stimulation by calcium (Ca²⁺) in a calmodulin-dependent manner.[1][5] Studies utilizing knockout mice have implicated AC1 in pain perception and opioid dependence, making it a promising therapeutic target.[4][5] this compound, with its chromone core structure, has emerged from chemical library screenings as a valuable tool for investigating the physiological and pathological roles of AC1.[1][5]

Quantitative Data: Potency and Selectivity

This compound demonstrates potent and selective inhibition of AC1. The following tables summarize the key quantitative data regarding its activity.

Table 1: Inhibitory Potency of this compound against Adenylyl Cyclase 1

ParameterValueCell Line/SystemStimulusReference
IC₅₀2.3 µMHEK cells stably transfected with AC1 (HEK-AC1)Ca²⁺/A23187[1][2][3][6][7]

Table 2: Selectivity Profile of this compound against Membrane-Bound Adenylyl Cyclase Isoforms

AC IsoformInhibition by this compound (at 30 µM)Reference
AC1Yes[4]
AC2No significant inhibition (potentiation of PMA-stimulated activity observed)[2][4]
AC3No significant inhibition[4]
AC4No significant inhibition[4]
AC5No significant inhibition[4]
AC6No significant inhibition[4]
AC7No significant inhibition[4]
AC8No significant inhibition[1][4][6]
AC9No significant inhibition[4]

Table 3: In Vivo Efficacy of this compound

Animal ModelParameterValueRoute of AdministrationReference
Mouse model of inflammatory pain (CFA-induced)ED₅₀ (analgesia)0.28 µgIntrathecal[2][7]
Mouse models of painEffective Dose10 mg/kgSubcutaneous[4]

Signaling Pathways and Mechanism of Action

This compound acts as a direct inhibitor of AC1.[4][8] Its mechanism does not involve interference with upstream signaling events such as G-protein-coupled receptor (GPCR) activation. The diagrams below illustrate the canonical cAMP signaling pathway and the inhibitory action of this compound.

cAMP Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Ligand Ligand GPCR GPCR Ligand->GPCR G_protein Gαs GPCR->G_protein AC1 AC1 cAMP cAMP AC1->cAMP Converts ATP G_protein->AC1 Activates ATP ATP ATP->AC1 PKA PKA cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response This compound This compound This compound->AC1 Inhibits

Figure 1: this compound directly inhibits AC1, blocking cAMP production.

This compound has been shown to inhibit AC1 activity stimulated by various means, including forskolin and Gαs-coupled receptors.[1] Furthermore, it enhances the μ-opioid receptor (MOR)-mediated inhibition of AC1.[1][5][6][8]

This compound Mechanism of Action Stimuli Forskolin Gαs-coupled receptors Ca²⁺/Calmodulin AC1 AC1 Stimuli->AC1 Activate cAMP_production cAMP Production AC1->cAMP_production Catalyzes ATP ATP ATP->AC1 This compound This compound This compound->AC1 Inhibits

Figure 2: this compound inhibits AC1 activation by multiple stimuli.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

In Vitro cAMP Accumulation Assay in HEK-AC1 Cells

This protocol is used to determine the inhibitory effect of this compound on AC1 activity in a cellular context.

1. Cell Culture and Plating:

  • Culture HEK cells stably transfected with AC1 (HEK-AC1) in appropriate growth medium.

  • Plate cells in 96-well plates at a suitable density and allow them to adhere overnight.

2. Compound Treatment:

  • Prepare a stock solution of this compound in DMSO.

  • Serially dilute this compound to the desired concentrations in assay buffer.

  • Aspirate the growth medium from the cells and wash with a suitable buffer (e.g., PBS).

  • Add the different concentrations of this compound to the cells and incubate for a specified time (e.g., 30 minutes) at 37°C.

3. Stimulation of AC1:

  • Prepare a solution of the desired AC1 stimulus (e.g., 300 nM forskolin or 10 µM isoproterenol) in the assay buffer.[4]

  • Add the stimulus to the wells containing the cells and this compound.

  • Incubate for a defined period (e.g., 15-30 minutes) at 37°C.

4. Measurement of cAMP:

  • Lyse the cells to release intracellular cAMP.

  • Measure the cAMP concentration using a commercially available cAMP assay kit (e.g., LANCE cAMP assay or a competitive immunoassay).

  • Follow the manufacturer's instructions for the chosen assay kit.

5. Data Analysis:

  • Generate a standard curve using known concentrations of cAMP.

  • Calculate the concentration of cAMP in each sample based on the standard curve.

  • Plot the cAMP concentration against the log of the this compound concentration.

  • Determine the IC₅₀ value by fitting the data to a four-parameter logistic equation.

In Vitro cAMP Assay Workflow Start Start Plate_HEK_AC1 Plate HEK-AC1 cells Start->Plate_HEK_AC1 Incubate_overnight Incubate overnight Plate_HEK_AC1->Incubate_overnight Treat_this compound Treat with this compound Incubate_overnight->Treat_this compound Stimulate_AC1 Stimulate AC1 (e.g., Forskolin) Treat_this compound->Stimulate_AC1 Lyse_cells Lyse cells Stimulate_AC1->Lyse_cells Measure_cAMP Measure cAMP levels Lyse_cells->Measure_cAMP Analyze_data Analyze data and determine IC₅₀ Measure_cAMP->Analyze_data End End Analyze_data->End

Figure 3: Workflow for determining the in vitro potency of this compound.
In Vivo Mouse Model of Inflammatory Pain

This protocol is used to assess the analgesic properties of this compound in a preclinical model.

1. Animals:

  • Use adult male C57BL/6J mice.[6]

  • Acclimate the animals to the testing environment before the experiment.

2. Induction of Inflammatory Pain:

  • Induce inflammation by injecting a small volume (e.g., 20 µL) of 5% formalin solution into the plantar surface of one hind paw.[6]

3. Drug Administration:

  • Administer this compound or vehicle via the desired route (e.g., subcutaneous or intrathecal injection) at various doses.

  • The timing of drug administration can be before or after the formalin injection, depending on the experimental design.

4. Behavioral Assessment:

  • Observe the animals and quantify pain-related behaviors. For the formalin test, this typically involves recording the amount of time the animal spends licking or biting the injected paw.

  • Observations are usually made in two phases: the early phase (0-10 minutes post-formalin) and the late phase (15-40 minutes post-formalin).[6]

5. Data Analysis:

  • Calculate the total time spent licking/biting in each phase for each treatment group.

  • Compare the responses of the this compound-treated groups to the vehicle-treated group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).

  • If a dose-response study is conducted, calculate the ED₅₀ value.

In Vivo Pain Model Workflow Start Start Acclimate_mice Acclimate mice to testing environment Start->Acclimate_mice Administer_drug Administer this compound or vehicle Acclimate_mice->Administer_drug Induce_pain Induce inflammatory pain (e.g., formalin injection) Administer_drug->Induce_pain Observe_behavior Observe and quantify pain-related behaviors Induce_pain->Observe_behavior Analyze_data Analyze behavioral data and assess analgesia Observe_behavior->Analyze_data End End Analyze_data->End

Figure 4: Workflow for assessing the analgesic effects of this compound.

Conclusion

This compound is a well-characterized, potent, and selective inhibitor of adenylyl cyclase 1. Its ability to modulate cAMP signaling through direct inhibition of AC1 has been demonstrated in a variety of in vitro and in vivo models. The data presented in this guide highlight its utility as a research tool for dissecting the roles of AC1 in physiological and pathological processes, particularly in the context of pain and opioid signaling. The detailed experimental protocols provide a foundation for researchers to further investigate the therapeutic potential of targeting AC1 with selective inhibitors like this compound.

References

The Indirect Modulation of μ-Opioid Receptor Signaling by ST034307: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth analysis of the interaction between the compound ST034307 and the μ-opioid receptor (MOR). Contrary to a direct ligand-receptor relationship, this compound, a selective inhibitor of adenylyl cyclase 1 (AC1), modulates MOR signaling through an indirect mechanism. This document is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview of the quantitative data, experimental methodologies, and signaling pathways involved.

Executive Summary

This compound is a potent and selective inhibitor of adenylyl cyclase 1 (AC1) with a reported IC50 of 2.3 μM.[1] Its interaction with the μ-opioid receptor (MOR) is not through direct binding but rather by influencing the downstream signaling cascade. The MOR, a Gαi/o-coupled receptor, classically mediates its effects by inhibiting adenylyl cyclase activity, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[1][2][3][4] this compound enhances this inhibitory effect.[5]

Furthermore, chronic activation of the MOR can lead to a compensatory upregulation of adenylyl cyclase activity, a phenomenon known as heterologous sensitization, which is linked to opioid tolerance and dependence.[5][6][7] this compound has been shown to inhibit both the development and maintenance of this MOR-mediated sensitization of AC1.[5] Notably, the mechanism of this compound does not appear to involve the β-arrestin signaling pathway, as it has been observed to have no effect on β-arrestin 2 recruitment to the MOR.[8]

Quantitative Data

The following tables summarize the key quantitative parameters of this compound's activity and its influence on MOR signaling.

Table 1: Inhibitory Activity of this compound against Adenylyl Cyclase 1

CompoundTargetAssayIC50 (μM)Reference
This compoundAdenylyl Cyclase 1 (AC1)cAMP Accumulation Assay2.3[1]

Table 2: Combined Effect of this compound and DAMGO on A23187-stimulated cAMP Accumulation in HEK-AC1/MOR Cells

This compound Concentration (μM)DAMGO Concentration (nM)DescriptionReference
0.54Approximate EC20 concentrations[5][8]
7.515Approximate EC50 concentrations[5][8]

Note: DAMGO is a potent and selective synthetic peptide agonist for the μ-opioid receptor.

Signaling Pathways

The interaction between this compound and the MOR signaling cascade is primarily centered on the regulation of adenylyl cyclase 1.

Acute MOR Activation and this compound Synergy

Upon activation by an agonist (e.g., DAMGO), the MOR couples to the inhibitory G-protein, Gαi/o. This leads to the dissociation of the Gαi/o subunit, which then inhibits the activity of AC1, resulting in reduced cAMP production. This compound, by directly inhibiting AC1, potentiates this effect, leading to a more pronounced decrease in intracellular cAMP levels.

MOR_AC1_Signaling cluster_membrane Plasma Membrane MOR μ-Opioid Receptor G_protein Gαi/oβγ MOR->G_protein activates AC1 Adenylyl Cyclase 1 (AC1) G_protein->AC1 inhibits (Gαi/o) cAMP cAMP AC1->cAMP converts Agonist Opioid Agonist (e.g., DAMGO) Agonist->MOR binds This compound This compound This compound->AC1 inhibits ATP ATP ATP->AC1 Downstream Downstream Cellular Effects cAMP->Downstream activates

Figure 1. Acute MOR signaling pathway and the inhibitory action of this compound.

Chronic MOR Activation and Prevention of Heterologous Sensitization

Prolonged exposure to MOR agonists can trigger a compensatory mechanism known as heterologous sensitization. This process leads to an upregulation and superactivation of AC1, resulting in an overshoot of cAMP production upon subsequent stimulation, which is thought to contribute to opioid tolerance and withdrawal.[6][7] this compound has been demonstrated to block this sensitization, thereby potentially mitigating the molecular underpinnings of tolerance.

Heterologous_Sensitization cluster_chronic Chronic Opioid Exposure Chronic_Agonist Chronic MOR Agonist MOR_active Sustained MOR Activation Chronic_Agonist->MOR_active AC1_sensitized AC1 Upregulation & Superactivation MOR_active->AC1_sensitized leads to cAMP_overshoot cAMP Overshoot (Tolerance/Dependence) AC1_sensitized->cAMP_overshoot This compound This compound This compound->AC1_sensitized blocks development & maintenance of

Figure 2. Inhibition of MOR-mediated heterologous sensitization by this compound.

Experimental Protocols

The following sections detail the methodologies for the key experiments cited in this guide.

Forskolin-Stimulated cAMP Accumulation Assay (for Gαi-Coupled Receptors)

This assay is used to quantify the inhibition of adenylyl cyclase activity. Since the MOR is Gαi-coupled, its activation leads to a decrease in cAMP. To measure this decrease, adenylyl cyclase is first stimulated with forskolin to generate a detectable level of cAMP.

Principle: This is a competitive immunoassay. Intracellular cAMP produced by the cells competes with a labeled cAMP tracer (e.g., d2-labeled or biotin-labeled) for binding to a specific anti-cAMP antibody that is coupled to a detection molecule (e.g., Europium cryptate). A decrease in intracellular cAMP (due to MOR activation) results in more tracer binding to the antibody, leading to a higher signal (e.g., HTRF or FRET). Conversely, an increase in intracellular cAMP leads to a lower signal.[9][10][11][12]

Materials:

  • HEK293 cells stably co-expressing the human μ-opioid receptor and adenylyl cyclase 1 (HEK-AC1/MOR).

  • Cell culture medium (e.g., DMEM) with supplements.

  • Assay buffer (e.g., HBSS with HEPES, BSA, and a phosphodiesterase inhibitor like IBMX).[13]

  • Forskolin.

  • MOR agonist (e.g., DAMGO).

  • This compound.

  • cAMP detection kit (e.g., HTRF, LANCE, or AlphaScreen).[9][11][13][14]

  • 384-well white opaque microplates.

  • Plate reader capable of detecting the assay signal (e.g., time-resolved fluorescence).

Procedure:

  • Cell Preparation: Culture HEK-AC1/MOR cells to approximately 80% confluency. Harvest the cells, wash, and resuspend in assay buffer to the desired concentration (e.g., 2,000-5,000 cells/well).[15]

  • Compound Addition: Dispense the cell suspension into the wells of a 384-well plate. Add serial dilutions of the MOR agonist (DAMGO), this compound, or a combination of both. For antagonist mode, pre-incubate with the antagonist before adding the agonist.

  • Stimulation: Add a fixed concentration of forskolin to all wells (except for basal controls) to stimulate adenylyl cyclase. The final concentration of forskolin should be optimized to produce a submaximal cAMP response (e.g., EC80).[16]

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 30 minutes) to allow for cAMP production.[15][17]

  • Cell Lysis and Detection: Add the cAMP detection reagents, including the labeled cAMP tracer and the specific antibody, according to the manufacturer's protocol. This step typically includes a cell lysis buffer.

  • Final Incubation: Incubate the plate for 60 minutes at room temperature in the dark to allow the immunoassay to reach equilibrium.[9]

  • Data Acquisition: Measure the signal on a compatible plate reader.

  • Data Analysis: Convert the raw signal to cAMP concentrations using a standard curve generated with known amounts of cAMP. Plot the cAMP concentration against the agonist concentration to determine EC50 values.

cAMP_Assay_Workflow start Start prep_cells Prepare HEK-AC1/MOR cell suspension start->prep_cells plate_cells Plate cells in 384-well plate prep_cells->plate_cells add_compounds Add this compound and/or MOR agonist (DAMGO) plate_cells->add_compounds add_forskolin Add Forskolin to stimulate AC1 add_compounds->add_forskolin incubate_stim Incubate for 30 min at room temperature add_forskolin->incubate_stim add_detection Add lysis buffer & HTRF detection reagents incubate_stim->add_detection incubate_detect Incubate for 60 min at room temperature add_detection->incubate_detect read_plate Read plate (TR-FRET) incubate_detect->read_plate analyze Analyze data and calculate EC50 read_plate->analyze end End analyze->end

Figure 3. Experimental workflow for the forskolin-stimulated cAMP accumulation assay.

Heterologous Sensitization of Adenylyl Cyclase 1 Assay

This assay measures the superactivation of AC1 following chronic exposure to a MOR agonist.

Principle: Cells are pre-treated with a high concentration of a MOR agonist for several hours. This chronic activation induces a compensatory upregulation of AC1. The agonist is then washed out, and an antagonist is added to block the MOR. AC1 is then stimulated (e.g., with the calcium ionophore A23187 for the Ca2+-sensitive AC1), and the resulting "overshoot" in cAMP production is measured and compared to cells that were not chronically exposed to the agonist.[8]

Materials:

  • HEK-AC1/MOR cells.

  • MOR agonist (e.g., 1 µM DAMGO).

  • MOR antagonist (e.g., 1 µM Naloxone).

  • AC1 stimulator (e.g., 3 µM A23187).

  • This compound.

  • Standard cell culture and cAMP assay reagents as listed above.

Procedure:

For Development of Sensitization:

  • Pre-treatment: Treat HEK-AC1/MOR cells with this compound or vehicle for a defined period (e.g., 30 minutes).

  • Chronic Agonist Exposure: Add a saturating concentration of DAMGO (1 µM) and incubate for 2 hours at 37°C.[8]

  • Wash and Block: Wash the cells to remove DAMGO and add the MOR antagonist naloxone (1 µM) to prevent any residual agonist activity.

  • Stimulation and Detection: Stimulate the cells with A23187 (3 µM) and proceed with the cAMP detection protocol as described in section 3.1.[8]

For Maintenance of Sensitization:

  • Chronic Agonist Exposure: Treat cells with DAMGO (1 µM) for 2 hours at 37°C.

  • Inhibitor Addition: Add this compound or vehicle during the last part of the chronic agonist exposure (e.g., the final 30 minutes).

  • Wash, Block, Stimulate, and Detect: Proceed with steps 3 and 4 as described for the "Development" protocol.

Data Analysis: Compare the cAMP levels in the DAMGO-pretreated cells to the vehicle-pretreated cells. A significant increase in cAMP production in the DAMGO group indicates heterologous sensitization. The effect of this compound is quantified by its ability to reduce this cAMP overshoot.

Sensitization_Workflow cluster_dev Testing Effect on Development cluster_maint Testing Effect on Maintenance start_dev Start add_st_dev Add this compound or Vehicle start_dev->add_st_dev add_damgo_dev Add DAMGO (1µM) for 2 hours add_st_dev->add_damgo_dev wash_block_dev Wash; Add Naloxone add_damgo_dev->wash_block_dev stim_detect_dev Stimulate with A23187; Measure cAMP wash_block_dev->stim_detect_dev end_dev End stim_detect_dev->end_dev start_maint Start add_damgo_maint Add DAMGO (1µM) for 1.5 hours start_maint->add_damgo_maint add_st_maint Add this compound or Vehicle for 30 min add_damgo_maint->add_st_maint wash_block_maint Wash; Add Naloxone add_st_maint->wash_block_maint stim_detect_maint Stimulate with A23187; Measure cAMP wash_block_maint->stim_detect_maint end_maint End stim_detect_maint->end_maint

Figure 4. Experimental workflows for heterologous sensitization assays.

Conclusion

This compound represents a novel pharmacological tool that indirectly modulates μ-opioid receptor signaling. By selectively inhibiting adenylyl cyclase 1, it enhances the acute inhibitory effects of MOR agonists on cAMP production and, crucially, counteracts the chronic effects of MOR activation that lead to heterologous sensitization. This dual action suggests a potential therapeutic avenue for developing analgesics with a reduced propensity for tolerance and dependence. The lack of interaction with the β-arrestin pathway further distinguishes its mechanism from direct MOR ligands. The data and protocols presented in this whitepaper provide a foundational resource for further investigation into the therapeutic potential of AC1 inhibition in the context of opioid pharmacology.

References

ST034307: A Deep Dive into its Adenylyl Cyclase Isoform Selectivity Profile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the selectivity profile of the small molecule inhibitor ST034307 against the nine membrane-bound adenylyl cyclase (AC) isoforms. This compound has emerged as a critical tool for studying the physiological and pathological roles of AC1, particularly in the context of pain and opioid dependence.[1][2] This document consolidates available quantitative data, details the experimental methodologies used for its characterization, and visualizes the relevant biological pathways and experimental workflows.

Executive Summary

This compound is a potent and highly selective inhibitor of type 1 adenylyl cyclase (AC1).[1][2][3] Extensive screening has demonstrated its remarkable selectivity for AC1 over all other membrane-bound AC isoforms, most notably the closely related, calcium-stimulated AC8.[1][3] While this compound effectively inhibits AC1, it does not show significant inhibitory activity against AC2, AC3, AC4, AC5, AC6, AC7, AC8, and AC9. Interestingly, under specific stimulatory conditions, it has been observed to potentiate the activity of AC2, and to a lesser extent, AC5 and AC6. This unique profile makes this compound an invaluable probe for dissecting the specific functions of AC1.

Data Presentation: Quantitative Selectivity Profile

The inhibitory activity of this compound has been quantified primarily for AC1. For other isoforms, the available data is largely qualitative, describing a lack of inhibition or a potentiation effect.

IsoformCommon Stimulator(s)This compound ActivityIC50 (µM)Data Source
AC1 Ca²⁺/Calmodulin, Forskolin, GαsInhibition 2.3[1][3]
AC2 Gβγ, Forskolin, PMAPotentiation (PMA-stimulated)N/A[3]
AC3 Ca²⁺/Calmodulin, ForskolinNo significant inhibitionN/A
AC4 Gβγ, ForskolinNo significant inhibitionN/A
AC5 Gαs, Forskolin (Inhibited by Ca²⁺)Slight Potentiation (Forskolin-stimulated)N/A
AC6 Gαs, Forskolin (Inhibited by Ca²⁺)Slight Potentiation (Forskolin-stimulated)N/A
AC7 Gβγ, ForskolinNo significant inhibitionN/A
AC8 Ca²⁺/Calmodulin, ForskolinNo significant inhibition up to 30 µM> 30[1][3]
AC9 GαsNo significant inhibitionN/A

N/A: Not applicable as inhibition was not observed, or quantitative data is not available in the cited literature.

Signaling Pathways and Regulatory Mechanisms

Adenylyl cyclases are key enzymes that catalyze the conversion of ATP to the second messenger cyclic AMP (cAMP).[4] Different AC isoforms are regulated by a variety of signaling molecules, which accounts for their diverse physiological roles. This compound's selective inhibition of AC1 allows for the targeted modulation of pathways regulated by this specific isoform.

AC1 Signaling Pathway

AC1 is primarily activated by Gs protein-coupled receptors (GPCRs) and by an increase in intracellular calcium, mediated by calmodulin.[4] Conversely, it is inhibited by Gi/o protein-coupled receptors.

AC1_Signaling_Pathway GPCR_s Gs-Coupled Receptor G_s Gαs GPCR_s->G_s GPCR_i Gi-Coupled Receptor G_i Gαi GPCR_i->G_i AC1 Adenylyl Cyclase 1 (AC1) G_s->AC1 G_i->AC1 ATP ATP cAMP cAMP ATP->cAMP AC1 PKA Protein Kinase A (PKA) cAMP->PKA Ca_Channel Ca²⁺ Channel Ca_Calmodulin Ca²⁺/Calmodulin Complex Ca_Channel->Ca_Calmodulin Ca²⁺ Ca_Calmodulin->AC1 This compound This compound This compound->AC1

AC1 Signaling Pathway and Point of Inhibition by this compound.

Experimental Protocols

The selectivity of this compound was determined using a series of well-established in vitro and cell-based assays. The core of these experiments is the measurement of cAMP accumulation in response to specific AC isoform activators in the presence or absence of the inhibitor.

Cell-Based cAMP Accumulation Assay in HEK293 Cells

This is the primary method used to determine the potency and selectivity of AC inhibitors in a cellular context.

Objective: To measure the effect of this compound on the activity of individual AC isoforms expressed in a mammalian cell line.

Materials:

  • HEK293 cells stably or transiently expressing a single human AC isoform (AC1 through AC9).

  • Cell culture medium (e.g., DMEM) with supplements (FBS, penicillin/streptomycin).

  • Assay buffer (e.g., HBSS or PBS) containing a phosphodiesterase (PDE) inhibitor like IBMX or Ro 20-1724 to prevent cAMP degradation.

  • AC isoform-specific stimulators:

    • AC1, AC8: Calcium ionophore (e.g., A23187) or Forskolin.

    • AC2, AC4, AC7: Forskolin.

    • AC3: Forskolin.

    • AC5, AC6: Forskolin.

    • For Gs-coupled receptor stimulation: Isoproterenol.

    • For PKC-dependent stimulation (AC2): Phorbol 12-myristate 13-acetate (PMA).

  • This compound stock solution (in DMSO).

  • cAMP detection kit (e.g., HTRF, ELISA, or luminescence-based).

  • 96-well or 384-well cell culture plates.

Procedure:

  • Cell Plating: Seed the HEK293 cells expressing the desired AC isoform into 96-well plates at a predetermined density (e.g., 5,000-20,000 cells/well) and culture overnight to allow for cell attachment.

  • Compound Pre-incubation: Remove the culture medium and replace it with assay buffer containing various concentrations of this compound or vehicle (DMSO). Incubate for a defined period (e.g., 15-30 minutes) at 37°C.

  • Stimulation: Add the specific AC stimulator to the wells and incubate for another defined period (e.g., 15-30 minutes) at 37°C.

  • Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercial cAMP detection kit, following the manufacturer's instructions.

  • Data Analysis: Plot the cAMP levels against the concentration of this compound to determine the IC50 value for inhibition or to observe any potentiation effects.

In Vitro Adenylyl Cyclase Activity Assay in Sf9 Cell Membranes

This assay provides a more direct measure of the inhibitor's effect on the AC enzyme without the complexity of a whole-cell system.

Objective: To determine the direct effect of this compound on the enzymatic activity of AC isoforms in isolated cell membranes.

Materials:

  • Membranes prepared from Sf9 (Spodoptera frugiperda) insect cells overexpressing a single AC isoform.

  • Assay buffer (e.g., 50 mM HEPES, pH 7.4, containing MgCl₂, ATP, and a regeneration system like creatine kinase/phosphocreatine).

  • AC stimulators (e.g., purified Gαs, Ca²⁺/Calmodulin, Forskolin).

  • This compound stock solution (in DMSO).

  • Radiolabeled [α-³²P]ATP or a non-radioactive method for cAMP detection.

  • Dowex and alumina columns (for radioactive assays) or a commercial cAMP detection kit.

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the assay buffer, Sf9 membranes expressing the AC isoform of interest, and the desired concentration of this compound or vehicle. Pre-incubate on ice for 10 minutes.

  • Initiation of Reaction: Add the specific AC stimulator and ATP (containing a tracer of [α-³²P]ATP if using the radioactive method) to start the reaction.

  • Incubation: Incubate the reaction mixture at 30°C for a defined time (e.g., 10-20 minutes).

  • Termination of Reaction: Stop the reaction by adding a stop solution (e.g., SDS, EDTA).

  • cAMP Quantification:

    • Radioactive method: Separate the produced [³²P]cAMP from other radiolabeled nucleotides using sequential Dowex and alumina column chromatography. Quantify the radioactivity using a scintillation counter.

    • Non-radioactive method: Use an appropriate cAMP detection kit.

  • Data Analysis: Calculate the rate of cAMP production and plot it against the this compound concentration to determine its effect on enzymatic activity.

Experimental Workflow Visualization

The general workflow for assessing the selectivity of an AC inhibitor like this compound can be visualized as follows:

Experimental_Workflow start Start: Test Compound (this compound) cell_culture Culture HEK293 cells expressing single AC isoforms (AC1-AC9) start->cell_culture plate_cells Plate cells in 96-well plates cell_culture->plate_cells add_inhibitor Pre-incubate with This compound concentrations plate_cells->add_inhibitor add_stimulator Add isoform-specific stimulator add_inhibitor->add_stimulator incubate Incubate at 37°C add_stimulator->incubate lyse_and_detect Lyse cells and detect intracellular cAMP incubate->lyse_and_detect data_analysis Data Analysis: IC50 determination and selectivity profile lyse_and_detect->data_analysis end End: Selectivity Profile data_analysis->end

Workflow for Cell-Based AC Inhibitor Selectivity Screening.

Conclusion

This compound is a highly selective and potent inhibitor of adenylyl cyclase 1. Its unique profile, characterized by strong inhibition of AC1 and a lack of significant inhibition against other membrane-bound AC isoforms, establishes it as an indispensable pharmacological tool. The methodologies outlined in this guide provide a framework for the continued investigation of AC1 function and the development of next-generation isoform-selective AC modulators for therapeutic applications.

References

The Discovery and Synthesis of ST034307: A Selective Adenylyl Cyclase 1 Inhibitor for Pain Management

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Whitepaper for Researchers and Drug Development Professionals

Introduction: The pursuit of novel analgesics with improved efficacy and safety profiles is a cornerstone of modern pharmacology. Adenylyl cyclase 1 (AC1), a calcium/calmodulin-stimulated enzyme predominantly expressed in the central nervous system, has emerged as a promising therapeutic target for pain and opioid dependence.[1][2][3] This technical guide provides an in-depth overview of the discovery, synthesis, and preclinical characterization of ST034307, a potent and selective small-molecule inhibitor of AC1.[1]

Discovery of this compound

This compound was identified through a targeted chemical library screening designed to discover inhibitors of AC1.[1][3] The screening campaign utilized a library of natural product derivatives, leveraging the chemical diversity of natural compounds to identify novel modulators of AC activity.[4]

Initial Screening and Hit Identification

The primary screening assay measured cyclic adenosine monophosphate (cAMP) accumulation in Human Embryonic Kidney (HEK) cells stably transfected with AC1 (HEK-AC1 cells).[1][2] This cell-based assay provided a physiologically relevant context to assess compound activity. From this screen, this compound, a chromone-derived small molecule, was identified as a potent inhibitor of Ca2+-stimulated cAMP production.[1]

Selectivity Profiling

A critical step in the characterization of this compound was to determine its selectivity for AC1 over other adenylyl cyclase isoforms, particularly the closely related AC8.[3] Non-selective inhibition of AC isoforms could lead to undesirable side effects, including memory impairment.[3] this compound demonstrated remarkable selectivity, inhibiting AC1 with a potent IC50, while showing no significant inhibition of other membrane-bound AC isoforms, including AC8, at concentrations up to 30 µM.[1]

Synthesis of this compound

While a detailed, step-by-step synthesis protocol for this compound (6-Chloro-2-(trichloromethyl)-4H-1-benzopyran-4-one) is not publicly available in the reviewed literature, its chemical structure indicates that it is a chromone derivative. General synthetic methods for chromones typically involve the condensation of substituted phenols with β-keto esters or related synthons. Common named reactions for chromone synthesis include the Baker-Venkataraman rearrangement and the Simonis reaction. It is also noted that this compound is commercially available from suppliers such as Tocris Bioscience.[5]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound, providing a clear comparison of its physicochemical properties, in vitro potency, and in vivo efficacy.

ParameterValueReference
Molecular Weight 298 g/mol [1]
CLogP 4.07[1]
Topological Polar Surface Area (TPSA) 26 Ų[1]
Hydrogen Bond Acceptors 4[1]
Hydrogen Bond Donors 0[1]
Table 1: Physicochemical Properties of this compound.
AssayParameterValue (µM)Reference
AC1 Inhibition (HEK-AC1 cells) IC502.3 (95% CI = 1.2 to 4.5)[1]
AC8 Inhibition (HEK-AC8 cells) IC50> 30[1]
Table 2: In Vitro Potency and Selectivity of this compound.
Pain ModelAdministration RouteParameterValue (mg/kg)Reference
Formalin-Induced Inflammatory Pain (Phase 2) SubcutaneousED506.88 (95% CI = 0.85 to 14.05)[6]
Acid-Induced Visceral Pain SubcutaneousED500.92 (95% CI = 0.15 to 4.41)[2]
CFA-Induced Inflammatory Pain IntrathecalED500.00028 (95% CI = 0.00013 to 0.00043)[1]
Table 3: In Vivo Efficacy of this compound in Mouse Pain Models.
ParameterValue (after 10 mg/kg s.c. dose)Reference
Peak Plasma Concentration (Cmax) 1.82 ± 0.39 µM at 60 min[6]
Half-Life (t1/2) ~161 ± 88 min[6]
Clearance (CL/F) 305.04 ± 22.63 ml/min[6]
Volume of Distribution (V/F) 1619 ± 790 ml[6]
Brain Penetration Not detectable[6][7]
Table 4: Pharmacokinetic Parameters of this compound in Mice.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

cAMP Accumulation Assay in HEK-AC1 Cells
  • Cell Culture: HEK-293 cells stably expressing human AC1 are cultured in appropriate media (e.g., MEM with 2% charcoal-stripped serum) and plated in 384-well plates at a density of 10,000 cells/well overnight.[8][9]

  • Compound Treatment: The following day, the media is removed, and cells are washed with PBS. Cells are then incubated with serial dilutions of this compound or vehicle (DMSO) for a specified period.

  • Stimulation: To induce cAMP production, cells are stimulated with an AC activator. This can be:

    • A calcium ionophore like A23187 (e.g., 3 µM) to mimic Ca2+/calmodulin stimulation.[1][4]

    • Forskolin (e.g., 30 nM - 30 µM) to directly activate AC.[1][4]

    • A Gs-coupled receptor agonist like isoproterenol (e.g., 10 µM) to activate endogenous β-adrenergic receptors.[1]

  • cAMP Measurement: After stimulation, intracellular cAMP levels are measured using a commercially available assay kit, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay.[9] The fluorescence emission ratio is used to calculate cAMP concentrations based on a standard curve.[9]

  • Data Analysis: The data is normalized with the activator-only response as 100% and baseline as 0%.[1] IC50 values are determined by fitting the data to a sigmoidal dose-response curve.[1]

Formalin-Induced Inflammatory Pain in Mice
  • Animals: Male C57BL/6J mice are used for this model.[2]

  • Compound Administration: this compound or vehicle is administered subcutaneously at various doses (e.g., 3, 10, and 30 mg/kg).[10]

  • Induction of Pain: A dilute solution of formalin (e.g., 20 µL of a 2.5% or 5% solution) is injected into the plantar surface of the mouse's hind paw.[2][4]

  • Behavioral Observation: The animal is immediately placed in an observation chamber. The cumulative time spent licking and biting the injected paw is recorded in two distinct phases: the early (neurogenic) phase (0-10 minutes post-injection) and the late (inflammatory) phase (16-40 minutes post-injection).[2][3]

  • Data Analysis: The analgesic effect of this compound is determined by the reduction in paw licking time compared to the vehicle-treated group. ED50 values are calculated from the dose-response data.[2]

Visualizations

The following diagrams illustrate the signaling pathway of AC1, the experimental workflow for the discovery of this compound, and the logical relationship of its mechanism of action.

AC1_Signaling_Pathway CaM Ca2+/Calmodulin AC1 Adenylyl Cyclase 1 (AC1) CaM->AC1 Activates Gs_GPCR Gs-coupled GPCR Gs_GPCR->AC1 Activates Gi_GPCR Gi-coupled GPCR (e.g., µ-Opioid Receptor) Gi_GPCR->AC1 Inhibits cAMP cAMP AC1->cAMP Converts ATP ATP ATP->AC1 This compound This compound This compound->AC1 Inhibits

AC1 Signaling Pathway and Inhibition by this compound.

Discovery_Workflow cluster_0 In Vitro Discovery cluster_1 In Vitro Characterization cluster_2 In Vivo Evaluation A Chemical Library Screen (Natural Product Derivatives) B Primary Assay: cAMP Accumulation in HEK-AC1 Cells A->B C Hit Identification: This compound B->C D Selectivity Profiling (vs. other AC isoforms, esp. AC8) C->D E Mechanism of Action Studies (e.g., inhibition of forskolin- and GPCR-stimulated activity) D->E F Efficacy in Pain Models (e.g., Formalin, CFA, Visceral Pain) E->F G Pharmacokinetic Profiling F->G Logical_Relationship cluster_effect Inflammation Inflammatory Stimuli Nociceptor Nociceptor Activation Inflammation->Nociceptor Ca_Influx Increased Intracellular Ca2+ Nociceptor->Ca_Influx AC1_Activation AC1 Activation Ca_Influx->AC1_Activation cAMP_Production Increased cAMP Production AC1_Activation->cAMP_Production Pain_Signaling Pain Signaling Cascade cAMP_Production->Pain_Signaling Analgesia Analgesia This compound This compound This compound->AC1_Activation Inhibits This compound->Analgesia Leads to

References

ST034307: A Selective Adenylyl Cyclase 1 Inhibitor for Pain Research

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: ST034307 is a potent and selective small-molecule inhibitor of adenylyl cyclase 1 (AC1), an enzyme implicated in the signaling pathways of pain and opioid dependence.[1][2][3][4] Research has demonstrated its analgesic properties in various preclinical models of inflammatory and visceral pain, suggesting its potential as a novel non-opioid analgesic.[1][3][5] A key advantage of this compound is its apparent lack of analgesic tolerance development with chronic use, a significant drawback of traditional opioid therapies.[1] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data from key experiments, detailed experimental protocols, and relevant signaling pathways.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the efficacy and potency of this compound in various assays and preclinical pain models.

Table 1: In Vitro Inhibition of Adenylyl Cyclase 1

Assay SystemStimulatorIC50 of this compoundReference
HEK cells stably expressing AC1Ca2+/Calmodulin2.3 µM[4]
HEK-AC1 cell membranesForskolinNot specified[1][3]
HEK-AC1 cell membranesGαsNot specified[1][3]

Table 2: Analgesic Efficacy in Preclinical Pain Models

Pain ModelSpeciesAdministration RouteEndpointED50 of this compoundReference
Formalin-Induced Inflammatory Pain (Phase 2)MouseSubcutaneousPaw Licking Time~10 mg/kg[1]
Acetic Acid-Induced Visceral PainMouseSubcutaneousAbdominal Writhing0.92 mg/kg[5]
Complete Freund's Adjuvant (CFA)-Induced Inflammatory PainMouseIntrathecalMechanical Allodynia0.28 µg[1]

Signaling Pathways

Adenylyl Cyclase 1 (AC1) Signaling Pathway in Nociception

The following diagram illustrates the central role of AC1 in pain signaling within a nociceptive neuron and the inhibitory effect of this compound.

AC1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Painful_Stimuli Painful Stimuli (e.g., Inflammatory Mediators) GPCR GPCR (e.g., EP2/4) Painful_Stimuli->GPCR Activates G_alpha_s Gαs GPCR->G_alpha_s Activates AC1 Adenylyl Cyclase 1 (AC1) cAMP cAMP AC1->cAMP Converts ATP to G_alpha_s->AC1 Stimulates ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Ion_Channels Ion Channels (e.g., TRPV1) PKA->Ion_Channels Phosphorylates & Sensitizes Neuronal_Hyperexcitability Neuronal Hyperexcitability & Pain Sensation Ion_Channels->Neuronal_Hyperexcitability Leads to This compound This compound This compound->AC1 Inhibits

Caption: AC1 signaling cascade in pain and its inhibition by this compound.

Experimental Protocols

Adenylyl Cyclase 1 Inhibition Assay

This protocol details the methodology for assessing the inhibitory activity of this compound on AC1.

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against AC1.

Materials:

  • HEK293 cells stably expressing human AC1 (HEK-AC1).

  • Cell culture reagents.

  • Membrane preparation buffers.

  • Assay buffer (containing ATP, MgCl2, and a phosphodiesterase inhibitor).

  • AC1 stimulator (e.g., Ca2+/Calmodulin, Forskolin, or purified Gαs).

  • This compound stock solution (in DMSO).

  • cAMP detection kit (e.g., ELISA or LANCE).

Procedure:

  • Cell Culture and Membrane Preparation:

    • Culture HEK-AC1 cells to confluency.

    • Harvest cells and prepare cell membranes by dounce homogenization and differential centrifugation.

    • Determine protein concentration of the membrane preparation.

  • Inhibition Assay:

    • Prepare serial dilutions of this compound in DMSO.

    • In a microplate, add the AC1-containing cell membranes.

    • Add the this compound dilutions or vehicle (DMSO) to the wells and pre-incubate.

    • Initiate the enzymatic reaction by adding the assay buffer containing the AC1 stimulator.

    • Incubate at 30°C for a defined period (e.g., 10-15 minutes).

    • Stop the reaction.

  • cAMP Detection:

    • Measure the amount of cAMP produced in each well using a commercial cAMP detection kit, following the manufacturer's instructions.

  • Data Analysis:

    • Normalize the data to the vehicle control (100% activity) and a baseline control (0% activity).

    • Plot the percentage of inhibition against the logarithm of the this compound concentration.

    • Determine the IC50 value by fitting the data to a four-parameter logistic equation.

Formalin-Induced Inflammatory Pain Model

This protocol describes the use of the formalin test to evaluate the analgesic effects of this compound in mice.

Objective: To assess the efficacy of this compound in reducing nociceptive behaviors in a model of inflammatory pain.

Materials:

  • Male C57BL/6 mice.

  • This compound solution for subcutaneous injection.

  • Vehicle control solution.

  • 5% formalin solution.

  • Observation chambers.

  • Timer.

Procedure:

  • Acclimation:

    • Acclimate mice to the observation chambers for at least 30 minutes before the experiment.

  • Drug Administration:

    • Administer this compound or vehicle subcutaneously at the desired doses.

  • Formalin Injection:

    • At the time of expected peak effect of this compound, inject 20 µL of 5% formalin into the plantar surface of the right hind paw.

  • Behavioral Observation:

    • Immediately after the formalin injection, return the mouse to the observation chamber.

    • Record the cumulative time the animal spends licking the injected paw.

    • Observations are typically divided into two phases:

      • Phase 1 (Acute Pain): 0-10 minutes post-injection.

      • Phase 2 (Inflammatory Pain): 15-40 minutes post-injection.

  • Data Analysis:

    • Compare the paw licking time between the this compound-treated groups and the vehicle-treated group for each phase.

    • Use appropriate statistical tests (e.g., ANOVA followed by a post-hoc test) to determine statistical significance.

    • If multiple doses are tested, a dose-response curve can be generated to calculate the ED50.

Experimental Workflow for this compound Discovery

The following diagram outlines the logical workflow that likely led to the identification and validation of this compound as a selective AC1 inhibitor for pain.

Drug_Discovery_Workflow Screening High-Throughput Screening of Small Molecule Library Hit_ID Hit Identification: This compound Screening->Hit_ID Selectivity Selectivity Profiling (vs. other AC isoforms) Hit_ID->Selectivity In_Vitro In Vitro Characterization (IC50, Mechanism of Action) Selectivity->In_Vitro In_Vivo In Vivo Efficacy Testing (Pain Models) In_Vitro->In_Vivo Tolerability Tolerance & Side Effect Assessment In_Vivo->Tolerability Preclinical_Candidate Preclinical Candidate Tolerability->Preclinical_Candidate

Caption: A logical workflow for the discovery and validation of this compound.

References

ST034307: A Deep Dive into its In Vivo and In Vitro Effects

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

ST034307 has emerged as a potent and selective small-molecule inhibitor of type 1 adenylyl cyclase (AC1), a key enzyme in cellular signal transduction. This technical guide provides a comprehensive overview of the in vitro and in vivo pharmacological effects of this compound, presenting key data, experimental methodologies, and visual representations of its mechanism of action. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development, particularly in the areas of pain management and opioid dependence.

Core Mechanism of Action

This compound exerts its effects through the selective inhibition of adenylyl cyclase 1 (AC1). AC1 is a membrane-bound enzyme responsible for converting adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP), a crucial second messenger involved in a multitude of cellular processes. Notably, AC1 is highly expressed in the central nervous system and plays a significant role in pain perception and the development of opioid tolerance.[1] By selectively targeting AC1, this compound offers a promising therapeutic strategy for modulating pain pathways with potentially fewer side effects compared to non-selective inhibitors.[2][3]

In Vitro Effects of this compound

The in vitro activity of this compound has been characterized in various cellular and membrane-based assays, demonstrating its selectivity and potency as an AC1 inhibitor.

Quantitative Data: In Vitro Inhibition of AC1
Cell/Membrane PreparationActivator of AC1This compound ConcentrationInhibition of AC1 ActivityReference
HEK cells stably expressing AC1 (HEK-AC1)Forskolin30 µMSignificant inhibition[4]
HEK-AC1 cellsIsoproterenol (via Gαs-coupled receptors)30 µMSignificant inhibition[4]
HEK-AC1 cell membranesCalmodulinNot specified~30%[4]
HEK-AC1 cell membranesForskolinNot specified~30%[4]
Sf9 insect cell membranes expressing recombinant AC1Not specifiedNot specified~30%[4]
HEK-AC1 cells with chronic MOR activationNot specifiedNot specifiedBlocked heterologous sensitization[3][4]
Guinea pig atrial and sino-atrial node (SAN) cellsPhenylephrine (PE)1 µMReduced beating rate of SAN cells[5]
Experimental Protocols: In Vitro Assays

cAMP Accumulation in Cells:

  • Cell Culture: Human embryonic kidney (HEK) cells stably expressing AC1 (HEK-AC1) are cultured in appropriate media.

  • Compound Incubation: Cells are incubated with this compound (e.g., 30 µM) for 30 minutes at room temperature.

  • AC1 Stimulation: AC1 is stimulated using agents like forskolin or isoproterenol.

  • cAMP Quantification: Intracellular cAMP levels are measured using commercially available kits, such as the LANCE Ultra cAMP kit.[4]

AC Activity in Cell Membranes:

  • Membrane Preparation: Cell membranes are prepared from HEK-AC1 cells or Sf9 insect cells expressing recombinant AC1.

  • Assay Conditions: Membranes are incubated with this compound in the presence of AC1 activators like calmodulin or forskolin.

  • AC Activity Measurement: The conversion of [α-³²P]ATP to [³²P]cAMP is measured to determine AC activity.

Cell Viability Assay:

  • Procedure: HEK-AC1 cells are plated and incubated with this compound under the same conditions as the cAMP accumulation assays.

  • Measurement: Cell viability is assessed using a luminescent cell viability assay kit (e.g., CellTiter-Glo®) according to the manufacturer's instructions. Luminescence is measured as an indicator of cell viability.[4]

In Vivo Effects of this compound

In vivo studies in animal models have demonstrated the analgesic properties of this compound in various pain states, highlighting its therapeutic potential.

Quantitative Data: In Vivo Analgesic Effects
Animal ModelPain TypeAdministration RouteThis compound DoseAnalgesic EffectReference
MouseCFA-induced inflammatory painIntrathecal0.5 µgSignificant relief of mechanical allodynia[4]
MouseCFA-induced inflammatory painIntrathecalDose-dependentED₅₀ of 0.28 µg[4]
MouseFormalin-induced inflammatory painNot specifiedDose-dependentReduced paw licking behavior[6][7][8]
MouseAcetic acid-induced visceral painIntraperitonealDose-dependentReduced number of abdominal constrictions[6][9]
MouseAcid-depressed nesting behaviorSubcutaneous3, 10, 30 mg/kgRescued nesting behavior[6]
Experimental Protocols: In Vivo Pain Models

CFA-Induced Inflammatory Pain:

  • Induction: An intraplantar injection of Complete Freund's Adjuvant (CFA) into the mouse hind paw is used to induce a localized inflammatory reaction.

  • Drug Administration: this compound is administered via intrathecal injection.

  • Pain Assessment: Mechanical allodynia is measured using von Frey filaments to assess the paw withdrawal threshold.[4]

Formalin-Induced Inflammatory Pain:

  • Induction: A dilute solution of formalin is injected into the plantar surface of the mouse hind paw.

  • Behavioral Observation: The time the animal spends licking the injected paw is recorded in two phases, representing acute nociception and inflammatory pain.[6][7][8]

Acetic Acid-Induced Visceral Pain (Writhing Assay):

  • Induction: An intraperitoneal injection of acetic acid is administered to induce abdominal constrictions (writhes).

  • Observation: The number of writhes is counted over a specific period as a measure of visceral pain.[6][9]

Acid-Depressed Nesting Behavior:

  • Induction: An intraperitoneal injection of lactic acid is used to induce a state of discomfort that suppresses natural nesting behavior.

  • Assessment: The quality of the nest built by the mouse is scored to assess the analgesic effect of the compound.[6]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways modulated by this compound and a typical experimental workflow for its evaluation.

ST034307_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular G_alpha_s Gαs-coupled Receptor AC1 Adenylyl Cyclase 1 (AC1) G_alpha_s->AC1 Activates G_alpha_i Gαi-coupled Receptor (e.g., MOR) G_alpha_i->AC1 Inhibits Ca_ion Ca²⁺ Ca_ion->AC1 Activates (via Calmodulin) cAMP cAMP AC1->cAMP Converts ATP ATP ATP->AC1 PKA PKA cAMP->PKA Activates Pain_Signal Pain Signaling PKA->Pain_Signal Modulates This compound This compound This compound->AC1 Inhibits

Caption: this compound selectively inhibits AC1, modulating cAMP signaling pathways involved in pain.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_analysis Data Analysis A Cell-Based Assays (HEK-AC1) B Membrane-Based Assays (AC Activity) A->B C Selectivity Profiling (vs. other AC isoforms) B->C D Pain Model Induction (e.g., CFA, Formalin) C->D Proceed to in vivo E This compound Administration (e.g., Intrathecal, IP) D->E F Behavioral Assessment (e.g., Allodynia, Licking) E->F G Quantify Inhibition (IC₅₀) F->G H Determine Efficacy (ED₅₀) F->H I Assess Tolerance F->I

Caption: A typical workflow for the preclinical evaluation of this compound.

Conclusion

This compound is a highly selective inhibitor of adenylyl cyclase 1 with demonstrated efficacy in both in vitro and in vivo models of pain. Its ability to modulate cAMP signaling in a targeted manner provides a promising avenue for the development of novel analgesics with a potentially improved safety profile. The data and protocols presented in this guide offer a solid foundation for further research and development of this compound and other selective AC1 inhibitors.

References

Methodological & Application

Application Notes and Protocols for ST034307 in Mouse Inflammatory Pain Models

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide detailed protocols for utilizing ST034307, a selective inhibitor of adenylyl cyclase 1 (AC1), for the study of inflammatory pain in mouse models. The provided information is intended for researchers, scientists, and drug development professionals.

Introduction

This compound is a potent and selective small molecule inhibitor of type 1 adenylyl cyclase (AC1).[1][2] Studies have demonstrated its analgesic properties in various rodent models of inflammatory and neuropathic pain.[1][3][4] AC1 is a key enzyme in the cyclic adenosine monophosphate (cAMP) signaling pathway, which is implicated in pain perception and sensitization.[1][3] By selectively inhibiting AC1, this compound offers a targeted approach to modulating pain pathways, potentially with fewer side effects than non-selective agents.[1][2] These protocols detail the use of this compound in well-established mouse models of inflammatory pain.

Data Presentation

Table 1: this compound Dosage in Mouse Inflammatory Pain Models
Pain ModelAdministration RouteDosage RangeEfficacyReference
Complete Freund's Adjuvant (CFA)Intrathecal0.25 - 1 µgDose-dependent relief of mechanical allodynia[1]
Formalin-inducedSubcutaneous3 - 30 mg/kgReduction in paw licking behavior[3]
Acetic acid-induced visceral painSubcutaneous0.92 mg/kg (ED50)Reduction in abdominal writhing[3][5]
Lactic acid-inducedSubcutaneous3 - 30 mg/kgRescue of acid-depressed nesting behavior[3][6]

Signaling Pathway of this compound in Pain Modulation

The analgesic effect of this compound is primarily mediated through the inhibition of AC1 in nociceptive pathways. In response to inflammatory stimuli, calcium levels rise within sensory neurons, leading to the activation of AC1. This results in the conversion of ATP to cAMP. Elevated cAMP levels contribute to neuronal sensitization and increased pain perception. This compound directly inhibits AC1 activity, thereby reducing cAMP production and mitigating the downstream signaling cascades that lead to hyperalgesia and allodynia.[1][3][7]

ST034307_Signaling_Pathway cluster_neuron Sensory Neuron Inflammation Inflammatory Stimulus Ca_influx Ca²⁺ Influx Inflammation->Ca_influx AC1 Adenylyl Cyclase 1 (AC1) Ca_influx->AC1 Activates cAMP cAMP AC1->cAMP Converts ATP ATP Sensitization Neuronal Sensitization cAMP->Sensitization Leads to Pain Increased Pain Perception Sensitization->Pain This compound This compound This compound->AC1 Inhibits

This compound inhibits AC1 to reduce pain signaling.

Experimental Protocols

Protocol 1: Complete Freund's Adjuvant (CFA)-Induced Inflammatory Pain Model

This protocol describes the induction of a localized and persistent inflammatory state in the mouse hind paw using Complete Freund's Adjuvant (CFA).[1][8][9]

Materials:

  • This compound

  • Complete Freund's Adjuvant (CFA)

  • Sterile saline

  • Isoflurane or other suitable anesthetic

  • Insulin syringes with 28-30G needles

  • Von Frey filaments for assessing mechanical allodynia

Procedure:

  • Animal Handling and Acclimation: Acclimate mice to the experimental environment and handling for at least 3 days prior to the experiment.

  • Baseline Nociceptive Testing: Measure baseline mechanical sensitivity using von Frey filaments before CFA injection.

  • Induction of Inflammation:

    • Anesthetize the mouse using isoflurane.

    • Inject 20 µL of CFA subcutaneously into the plantar surface of the right hind paw.[9]

    • Allow the animal to recover in a clean cage.

  • Post-CFA Nociceptive Testing: Assess the development of mechanical allodynia at 24 hours post-CFA injection. A significant decrease in the paw withdrawal threshold indicates the successful induction of inflammatory pain.

  • This compound Administration:

    • For intrathecal administration, deliver this compound in a volume of 5 µL to the lumbar spinal cord.

    • For subcutaneous administration, inject the desired dose in an appropriate vehicle.

  • Assessment of Analgesia: Measure mechanical sensitivity at various time points (e.g., 30, 60, 120 minutes) after this compound administration to evaluate its analgesic effect.

Protocol 2: Carrageenan-Induced Acute Inflammatory Pain Model

This protocol outlines the induction of an acute and transient inflammatory response in the mouse hind paw using carrageenan.[10][11][12]

Materials:

  • This compound

  • Lambda carrageenan (2% w/v in sterile saline)

  • Sterile saline

  • Isoflurane or other suitable anesthetic

  • Insulin syringes with 28-30G needles

  • Hargreaves apparatus for assessing thermal hyperalgesia

Procedure:

  • Animal Handling and Acclimation: Acclimate mice to the experimental setup and handling for at least 3 days.

  • Baseline Nociceptive Testing: Determine baseline thermal withdrawal latency using the Hargreaves test.

  • Induction of Inflammation:

    • Anesthetize the mouse with isoflurane.

    • Inject 50 µL of 2% carrageenan solution subcutaneously into the plantar surface of the right hind paw.[10]

    • The control group receives an injection of 50 µL of sterile saline.[10]

  • Post-Carrageenan Nociceptive Testing: Measure thermal hyperalgesia 2-3 hours after carrageenan injection. A significant decrease in paw withdrawal latency indicates the presence of inflammatory pain.

  • This compound Administration: Administer this compound via the desired route (e.g., subcutaneous, intraperitoneal) at the appropriate dose.

  • Assessment of Analgesia: Evaluate the thermal withdrawal latency at multiple time points following drug administration to determine the analgesic efficacy of this compound.

Experimental Workflow

The following diagram illustrates the general workflow for evaluating the analgesic efficacy of this compound in a mouse model of inflammatory pain.

Experimental_Workflow cluster_treatment Treatment Phase start Start: Acclimation & Handling baseline Baseline Nociceptive Testing (e.g., von Frey, Hargreaves) start->baseline induction Induction of Inflammatory Pain (CFA or Carrageenan) baseline->induction pain_dev Confirmation of Pain Development induction->pain_dev grouping Randomization into Treatment Groups pain_dev->grouping vehicle Vehicle Control Administration grouping->vehicle This compound This compound Administration grouping->this compound post_treat_test Post-Treatment Nociceptive Testing (Time-course) vehicle->post_treat_test This compound->post_treat_test data_analysis Data Analysis post_treat_test->data_analysis end End: Interpretation of Results data_analysis->end

Workflow for assessing this compound analgesia.

References

Application Notes and Protocols for ST034307 in HEK293 Cell Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ST034307 has been identified as a selective small molecule inhibitor of type 1 adenylyl cyclase (AC1).[1][2][3] Adenylyl cyclases are crucial enzymes that catalyze the conversion of ATP to cyclic AMP (cAMP), a key second messenger in numerous cellular signaling pathways.[2] AC1, a membrane-bound isoform, is notably stimulated by calcium (Ca²⁺) in a calmodulin-dependent manner and is implicated in processes such as pain perception and opioid dependence.[1][3] The selectivity of this compound for AC1 over other adenylyl cyclase isoforms, including the closely related AC8, makes it a valuable tool for studying the specific roles of AC1 and a potential therapeutic agent for pain management.[2][4]

These application notes provide detailed protocols for utilizing this compound in Human Embryonic Kidney 293 (HEK293) cell assays to characterize its inhibitory effects on AC1 activity. HEK293 cells, particularly those stably expressing AC1 (HEK-AC1), are a common model system for studying AC signaling.[1]

Mechanism of Action

This compound directly inhibits the enzymatic activity of AC1.[2] This inhibition has been demonstrated in various contexts, including in response to stimulation by:

  • Forskolin: A general activator of most adenylyl cyclase isoforms (except AC9).[1]

  • Gαs-coupled receptors: Activation of these receptors, for example, by isoproterenol acting on endogenous β-adrenergic receptors in HEK cells, leads to AC stimulation.[1]

  • Calcium/Calmodulin: this compound inhibits Ca²⁺-stimulated cAMP accumulation in HEK-AC1 cells.[1][3]

This compound's inhibitory action is distinct from P-site inhibitors of adenylyl cyclase.[1] Furthermore, it has been shown to enhance the µ-opioid receptor (MOR)-mediated inhibition of AC1 in short-term assays.[1][2]

Quantitative Data Summary

The following tables summarize the quantitative data regarding the activity of this compound in HEK293 cell-based and membrane assays.

Table 1: Inhibition of AC1 Activity by this compound in HEK-AC1 Cells

StimulantThis compound EffectReference
ForskolinSignificant inhibition of AC1 activity[1]
Isoproterenol (via β-adrenergic receptors)Significant inhibition of AC1 activity[1]
A23187 (Calcium ionophore)Inhibition of Ca²⁺-stimulated cAMP accumulation[1]

Table 2: Activity of this compound in Membrane Preparations

Membrane SourceAC IsoformStimulantThis compound EffectReference
HEK-AC1 cellsAC1CalmodulinModest, but significant inhibition (~30%)[1][5]
HEK-AC1 cellsAC1ForskolinModest, but significant inhibition (~30%)[1][5]
Sf9 insect cellsRecombinant AC1-Inhibition of activity (~30%)[1][5]
Sf9 insect cellsRecombinant AC2-Potentiation of activity[1][5]
Sf9 insect cellsRecombinant AC5-Inactive (even at 100 µM)[1][5]

Signaling Pathways

The signaling pathways modulated by this compound in the context of HEK293 cells expressing AC1 are depicted below.

ST034307_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Gαs_Ligand Isoproterenol Gαs_R β-Adrenergic Receptor Gαs_Ligand->Gαs_R Gαi_Ligand Opioid Gαi_R µ-Opioid Receptor (MOR) Gαi_Ligand->Gαi_R Gαs Gαs Gαs_R->Gαs Activates Gαi Gαi Gαi_R->Gαi Activates AC1 Adenylyl Cyclase 1 (AC1) ATP ATP AC1->ATP Gαs->AC1 Stimulates Gαi->AC1 Inhibits cAMP cAMP ATP->cAMP Conversion CaM Ca²⁺/Calmodulin CaM->AC1 Stimulates This compound This compound This compound->AC1 Inhibits Forskolin Forskolin Forskolin->AC1 Stimulates

Caption: this compound inhibits AC1 downstream of G-protein coupled receptor signaling.

Experimental Protocols

Cell Culture and Maintenance of HEK293 and HEK-AC1 Cells

Objective: To maintain healthy cultures of wild-type HEK293 and HEK293 cells stably expressing AC1 (HEK-AC1) for subsequent assays.

Materials:

  • HEK293 cells (ATCC)

  • HEK-AC1 cells (stably transfected)

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Geneticin (G418) for selection of HEK-AC1 cells

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • Cell culture flasks and plates

  • Humidified incubator (37°C, 5% CO₂)

Protocol:

  • Culture cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • For HEK-AC1 cells, add G418 to the culture medium at a pre-determined optimal concentration to maintain selection pressure.

  • Grow cells in a humidified incubator at 37°C with 5% CO₂.

  • Passage cells when they reach 80-90% confluency. a. Aspirate the culture medium and wash the cell monolayer with PBS. b. Add Trypsin-EDTA and incubate for a few minutes until cells detach. c. Neutralize trypsin with complete culture medium and centrifuge the cell suspension. d. Resuspend the cell pellet in fresh medium and re-plate at the desired density.

cAMP Accumulation Assay in Whole Cells

Objective: To measure the effect of this compound on cAMP levels in intact HEK293 and HEK-AC1 cells following stimulation.

Materials:

  • HEK293 and HEK-AC1 cells

  • This compound

  • Stimulants (e.g., Forskolin, Isoproterenol, A23187)

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX)

  • Serum-free DMEM

  • cAMP assay kit (e.g., LANCE, HTRF, or ELISA-based)

  • 96-well cell culture plates

Protocol:

  • Seed HEK293 and HEK-AC1 cells in 96-well plates and grow to confluency.

  • On the day of the assay, replace the culture medium with serum-free DMEM and incubate for 1 hour.

  • Pre-treat cells with a PDE inhibitor (e.g., 500 µM IBMX) for a designated time to prevent cAMP degradation.

  • Add various concentrations of this compound to the wells and incubate for a pre-determined time.

  • Add the stimulant (e.g., Forskolin or Isoproterenol) to the wells and incubate for the desired stimulation period.

  • Lyse the cells according to the cAMP assay kit manufacturer's instructions.

  • Measure the intracellular cAMP concentration using the chosen assay kit.

  • Analyze the data to determine the inhibitory effect of this compound on stimulated cAMP accumulation.

cAMP_Assay_Workflow Start Start Seed_Cells Seed HEK293/HEK-AC1 cells in 96-well plate Start->Seed_Cells Grow_Confluency Grow to confluency Seed_Cells->Grow_Confluency Serum_Starve Serum starve in serum-free DMEM Grow_Confluency->Serum_Starve PDE_Inhibitor Pre-treat with PDE inhibitor (IBMX) Serum_Starve->PDE_Inhibitor Add_this compound Add this compound PDE_Inhibitor->Add_this compound Add_Stimulant Add Stimulant (Forskolin/Isoproterenol) Add_this compound->Add_Stimulant Lyse_Cells Lyse cells Add_Stimulant->Lyse_Cells Measure_cAMP Measure cAMP levels (e.g., LANCE, HTRF) Lyse_Cells->Measure_cAMP Analyze_Data Analyze data and determine inhibition Measure_cAMP->Analyze_Data End End Analyze_Data->End Membrane_AC_Assay_Workflow Start Start Harvest_Cells Harvest HEK-AC1 cells Start->Harvest_Cells Homogenize Homogenize cells Harvest_Cells->Homogenize Centrifuge_Low Low-speed centrifugation Homogenize->Centrifuge_Low Centrifuge_High High-speed centrifugation to pellet membranes Centrifuge_Low->Centrifuge_High Prepare_Membranes Wash and resuspend membrane pellet Centrifuge_High->Prepare_Membranes Setup_Reaction Set up AC assay reaction with [α-³²P]ATP & stimulants Prepare_Membranes->Setup_Reaction Add_this compound Add this compound Setup_Reaction->Add_this compound Initiate_Reaction Initiate with membranes Add_this compound->Initiate_Reaction Incubate Incubate at 30°C Initiate_Reaction->Incubate Stop_Reaction Stop reaction Incubate->Stop_Reaction Separate_cAMP Separate [³²P]cAMP via column chromatography Stop_Reaction->Separate_cAMP Quantify_cAMP Quantify [³²P]cAMP Separate_cAMP->Quantify_cAMP Analyze_Data Calculate AC activity and inhibition Quantify_cAMP->Analyze_Data End End Analyze_Data->End

References

Application Notes: Characterization of ST034307 Inhibition of cAMP Accumulation

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a detailed protocol for determining the inhibitory activity of ST034307, a selective inhibitor of adenylyl cyclase 1 (AC1), on cyclic AMP (cAMP) accumulation in a cell-based assay. The described methodology is applicable to researchers in pharmacology, cell biology, and drug development for characterizing AC1 inhibitors.

Introduction

Cyclic AMP is a critical second messenger synthesized from ATP by the enzyme adenylyl cyclase (AC). The Gs alpha subunit (Gαs) of heterotrimeric G proteins stimulates the cAMP-dependent pathway by activating adenylyl cyclase.[1] This pathway is initiated by the binding of a ligand to a G protein-coupled receptor (GPCR), which causes a conformational change, leading to the exchange of GDP for GTP on the Gαs subunit.[2] The activated Gαs subunit then binds to and activates adenylyl cyclase, resulting in the production of cAMP.[1][2]

This compound has been identified as a selective inhibitor of type 1 adenylyl cyclase (AC1).[3][4][5] Studies have demonstrated its ability to inhibit Ca2+-stimulated and forskolin- or Gs-coupled receptor-stimulated cAMP accumulation in HEK cells stably expressing AC1.[3][5] Due to its analgesic properties, this compound is a compound of interest for pain management research.[3][4][5][6]

This document outlines a common method for quantifying cAMP levels, the Homogeneous Time-Resolved Fluorescence (HTRF) assay, to assess the inhibitory effect of this compound. This competitive immunoassay is a robust and widely used method for measuring intracellular cAMP.[7]

Data Presentation

The inhibitory effect of this compound on adenylyl cyclase activity can be quantified by measuring the reduction in cAMP accumulation in response to a stimulator. The results are typically presented as the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor that reduces the response by 50%.

Table 1: Inhibition of Forskolin-Stimulated cAMP Accumulation by this compound in HEK-AC1 Cells

ParameterValue
StimulatorForskolin
Cell LineHEK cells stably expressing AC1
IC50 of this compound~ 5 µM
Assay MethodHTRF

Note: The IC50 value is representative and may vary depending on experimental conditions.

Signaling Pathway Diagram

The following diagram illustrates the Gs-coupled receptor signaling pathway leading to cAMP production, which is inhibited by this compound.

Gs_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Ligand Ligand (e.g., Isoproterenol) GPCR Gs-Coupled GPCR Ligand->GPCR 1. Binding G_protein Gs Protein (αβγ) GPCR->G_protein 2. Activation AC Adenylyl Cyclase 1 (AC1) cAMP cAMP AC->cAMP 5. Conversion Gs_alpha_GTP Gαs-GTP G_protein->Gs_alpha_GTP 3. GDP/GTP Exchange Gs_alpha_GTP->AC ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA 6. Activation Cellular_Response Cellular Response PKA->Cellular_Response 7. Phosphorylation This compound This compound This compound->AC Inhibition Forskolin Forskolin Forskolin->AC Direct Activation

Caption: Gs-coupled signaling pathway and point of inhibition by this compound.

Experimental Protocol: this compound cAMP Accumulation HTRF Assay

This protocol describes the measurement of cAMP accumulation in response to a stimulator (e.g., forskolin) and its inhibition by this compound using a competitive immunoassay HTRF kit.

Materials and Reagents
  • HEK293 cells stably expressing human AC1 (HEK-AC1)

  • Cell culture medium (e.g., DMEM with 10% FBS, penicillin/streptomycin)

  • Phosphate-Buffered Saline (PBS)

  • This compound

  • Forskolin

  • 3-isobutyl-1-methylxanthine (IBMX)[8][9][10][11]

  • HTRF cAMP assay kit (containing cAMP-d2 conjugate and anti-cAMP-Europium cryptate antibody)

  • Lysis buffer (provided with the HTRF kit)

  • White, low-volume 384-well plates

  • HTRF-compatible plate reader

Experimental Workflow Diagram

cAMP_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_detection Detection cluster_analysis Data Analysis Cell_Culture 1. Culture HEK-AC1 cells Cell_Harvesting 2. Harvest and resuspend cells Cell_Culture->Cell_Harvesting Cell_Seeding 3. Seed cells into 384-well plate Cell_Harvesting->Cell_Seeding Add_Inhibitor 4. Add this compound (or vehicle) Cell_Seeding->Add_Inhibitor Add_Stimulator 5. Add Forskolin (or vehicle) Add_Inhibitor->Add_Stimulator Cell_Lysis 6. Lyse cells and add HTRF reagents Add_Stimulator->Cell_Lysis Incubation 7. Incubate at room temperature Cell_Lysis->Incubation Read_Plate 8. Read plate on HTRF reader Incubation->Read_Plate Calculate_Ratio 9. Calculate 665nm/620nm ratio Read_Plate->Calculate_Ratio Generate_Curve 10. Generate dose-response curve Calculate_Ratio->Generate_Curve Determine_IC50 11. Determine IC50 value Generate_Curve->Determine_IC50

Caption: Experimental workflow for the this compound cAMP accumulation HTRF assay.

Step-by-Step Procedure
  • Cell Culture and Seeding:

    • Culture HEK-AC1 cells in appropriate media until they reach 80-90% confluency.

    • Harvest the cells using a non-enzymatic cell dissociation buffer.

    • Centrifuge the cells and resuspend them in assay buffer (e.g., HBSS or PBS with 0.5 mM IBMX).

    • Determine the cell density and adjust to the desired concentration (e.g., 2,000-5,000 cells per well).

    • Dispense 5 µL of the cell suspension into each well of a 384-well plate.

  • Compound Addition:

    • Prepare serial dilutions of this compound in assay buffer.

    • Add 5 µL of the this compound dilutions (or vehicle for control wells) to the appropriate wells.

    • Prepare a solution of forskolin in assay buffer at a concentration that elicits a submaximal response (e.g., EC80).

    • Add 5 µL of the forskolin solution to all wells except the negative control wells (which receive 5 µL of assay buffer).

    • Incubate the plate at room temperature for 30 minutes.

  • Cell Lysis and HTRF Reagent Addition:

    • Prepare the HTRF detection reagents according to the manufacturer's instructions. This typically involves diluting the cAMP-d2 and anti-cAMP-Europium cryptate in the provided lysis buffer.

    • Add 5 µL of the cAMP-d2 solution to each well.

    • Add 5 µL of the anti-cAMP-Europium cryptate solution to each well.

  • Incubation and Plate Reading:

    • Seal the plate and incubate at room temperature for 60 minutes, protected from light.

    • Read the plate on an HTRF-compatible plate reader at two wavelengths: 665 nm (acceptor emission) and 620 nm (donor emission).

  • Data Analysis:

    • Calculate the ratio of the fluorescence signals (665 nm / 620 nm) for each well.

    • The amount of cAMP produced is inversely proportional to the HTRF signal.

    • Plot the HTRF ratio against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value of this compound.

Conclusion

The provided protocol offers a robust framework for assessing the inhibitory activity of this compound on adenylyl cyclase 1. By following these application notes, researchers can effectively characterize the potency of AC1 inhibitors and advance the understanding of their therapeutic potential. The use of a well-established assay technology like HTRF ensures reliable and reproducible results for drug development and pharmacological studies.

References

Application Notes and Protocols for ST034307 in Heterologous Sensitization Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing ST034307, a selective small-molecule inhibitor of type 1 adenylyl cyclase (AC1), in the investigation of heterologous sensitization. This phenomenon, characterized by an enhanced response of adenylyl cyclase to stimulatory signals following prolonged exposure to inhibitory G protein-coupled receptor (GPCR) agonists, is a key mechanism implicated in opioid dependence and other neurological adaptations.

This compound offers a valuable tool to dissect the role of AC1 in these processes. It is a chromone derivative that selectively inhibits AC1 over other membrane-bound AC isoforms, including the closely related AC8.[1][2][3] This selectivity is crucial for elucidating the specific contribution of AC1 to cellular signaling, avoiding the confounding effects of non-selective inhibitors that may impact other AC isoforms and lead to undesirable side effects like memory impairment.[1]

This compound has been demonstrated to block the heterologous sensitization of AC1 induced by chronic activation of the μ-opioid receptor (MOR).[2][4] This makes it an ideal pharmacological tool for studying the molecular underpinnings of opioid-induced cellular adaptations. Furthermore, its analgesic properties, observed in various preclinical pain models, highlight its potential therapeutic relevance.[1][3][4]

Data Presentation

Table 1: In Vitro Efficacy of this compound
ParameterValueCell/SystemStimulation ConditionReference
IC₅₀ (AC1 inhibition) 2.3 µMHEK293 cellsCa²⁺/Calmodulin-stimulated[5]
AC1 Inhibition ~30%HEK-AC1 cell membranesForskolin-stimulated[4]
AC1 Inhibition ~30%HEK-AC1 cell membranesCalmodulin-stimulated[4]
AC1 Inhibition ~30%Sf9-AC1 cell membranes-[4]
AC2 Activity PotentiationSf9-AC2 cell membranes-[4]
AC5 Activity Inactive (at 100 µM)Sf9-AC5 cell membranes-[4]
Table 2: In Vivo Efficacy of this compound
ParameterValueAnimal ModelPain ModelReference
ED₅₀ (Analgesia) 0.28 µg (95% CI = 0.13 – 0.43)MouseCFA-induced inflammatory pain (intrathecal)[4]
cAMP Reduction in DRG ~10%Mouse- (subcutaneous injection of 10 mg/kg)[3]
Plasma Concentration (Peak) 0.44 (±0.08) μMMouse- (60 min post 10 mg/kg subcutaneous injection)[3]

Signaling Pathways and Experimental Workflows

Signaling Pathway of MOR-Mediated Heterologous Sensitization

G cluster_chronic Chronic MOR Activation cluster_sensitization Heterologous Sensitization cluster_acute Acute Stimulation cluster_downstream Downstream Signaling cluster_inhibition Inhibition by this compound MOR_chronic μ-Opioid Receptor (MOR) Gai_chronic Gαi/o MOR_chronic->Gai_chronic activates Opioid_chronic Opioid Agonist (e.g., DAMGO) Opioid_chronic->MOR_chronic binds AC1_sensitized Adenylyl Cyclase 1 (AC1) (Sensitized State) Gai_chronic->AC1_sensitized Prolonged Inhibition Leads to Upregulation/Sensitization ATP ATP AC1_sensitized->ATP converts GPCR_stim Stimulatory GPCR (e.g., β-adrenergic) Gas Gαs GPCR_stim->Gas activates Stim_agonist Stimulatory Agonist (e.g., Isoproterenol) Stim_agonist->GPCR_stim binds Gas->AC1_sensitized activates cAMP_overshoot cAMP (Overshoot) ATP->cAMP_overshoot to PKA Protein Kinase A (PKA) cAMP_overshoot->PKA activates CREB CREB PKA->CREB phosphorylates Gene_expression Gene Expression CREB->Gene_expression regulates This compound This compound This compound->AC1_sensitized Inhibits

Caption: MOR-induced heterologous sensitization of AC1.

Experimental Workflow for Studying Heterologous Sensitization with this compound

G start Start: Cell Culture (e.g., HEK-AC1-MOR cells) chronic_treatment Chronic Treatment: - Vehicle Control - Opioid Agonist (e.g., DAMGO) start->chronic_treatment washout Washout of Opioid Agonist chronic_treatment->washout acute_stimulation Acute Stimulation: - Basal - AC Activator (e.g., Forskolin) - Stimulatory GPCR Agonist washout->acute_stimulation st034307_treatment Co-treatment with: - Vehicle - this compound acute_stimulation->st034307_treatment Parallel Groups cAMP_assay cAMP Accumulation Assay st034307_treatment->cAMP_assay data_analysis Data Analysis: Compare cAMP levels across conditions cAMP_assay->data_analysis end Conclusion: Assess this compound's effect on sensitization data_analysis->end

Caption: Workflow for in vitro heterologous sensitization assay.

Experimental Protocols

Protocol 1: In Vitro cAMP Accumulation Assay for Heterologous Sensitization

This protocol is adapted from studies investigating MOR-mediated heterologous sensitization in HEK cells stably expressing AC1 and MOR (HEK-AC1-MOR).[4]

1. Cell Culture and Plating: a. Culture HEK-AC1-MOR cells in appropriate media (e.g., DMEM supplemented with 10% FBS, penicillin/streptomycin, and selection antibiotics). b. Plate cells in 96-well plates at a density that allows for confluence on the day of the assay. c. Incubate at 37°C in a humidified 5% CO₂ incubator.

2. Chronic Opioid Treatment: a. Once cells are ~80-90% confluent, replace the culture medium with fresh medium containing either vehicle or a saturating concentration of a MOR agonist (e.g., 1 µM DAMGO). b. Incubate for 18-24 hours to induce heterologous sensitization.

3. Washout and Pre-incubation: a. Carefully aspirate the medium containing the opioid agonist. b. Wash the cells three times with serum-free medium to remove all traces of the agonist. c. Pre-incubate the cells for 30 minutes in serum-free medium containing a phosphodiesterase inhibitor (e.g., 500 µM IBMX) to prevent cAMP degradation. This solution should also contain either vehicle or varying concentrations of this compound to assess its inhibitory effect.

4. Acute Stimulation: a. To induce cAMP production, add a stimulatory agent. This can be: i. A direct AC activator like Forskolin (e.g., 10 µM). ii. A stimulatory GPCR agonist like Isoproterenol (e.g., 1 µM) to activate endogenous β-adrenergic receptors.[4] iii. A Ca²⁺ ionophore like A23187 (e.g., 5 µM) to stimulate Ca²⁺-sensitive ACs.[6] b. Incubate for a defined period (e.g., 15-30 minutes) at 37°C.

5. Cell Lysis and cAMP Measurement: a. Lyse the cells according to the manufacturer's protocol of the chosen cAMP detection kit. b. Measure intracellular cAMP levels using a suitable assay, such as a competitive immunoassay (e.g., HTRF, ELISA) or a luminescent reporter assay.

6. Data Analysis: a. Normalize cAMP levels to a control condition (e.g., vehicle-treated, non-stimulated cells). b. Compare the stimulated cAMP levels in cells chronically treated with the opioid agonist to the vehicle-treated control cells. An enhanced cAMP response in the opioid-treated group indicates heterologous sensitization. c. Determine the IC₅₀ of this compound by plotting the percentage inhibition of the sensitized cAMP response against the log concentration of this compound.

Protocol 2: In Vivo Inflammatory Pain Model (CFA-Induced Allodynia)

This protocol is based on the methodology used to assess the analgesic effects of this compound in a mouse model of inflammatory pain.[4]

1. Animals: a. Use adult male mice of a suitable strain (e.g., C57BL/6J).[3] b. Acclimatize the animals to the housing and testing environment for at least 3 days before the experiment.

2. Induction of Inflammatory Pain: a. Induce inflammation by injecting Complete Freund's Adjuvant (CFA; e.g., 20 µl) into the plantar surface of one hind paw. b. Allow 24 hours for the inflammation and associated mechanical allodynia to develop.

3. Drug Administration: a. Dissolve this compound in a suitable vehicle (e.g., saline). b. Administer this compound via the desired route. For targeting spinal mechanisms, intrathecal injection is appropriate.[4] For systemic effects, subcutaneous or intraperitoneal injections can be used.[3] c. Administer different doses of this compound to generate a dose-response curve. Include a vehicle-only control group.

4. Assessment of Mechanical Allodynia: a. Measure the paw withdrawal threshold in response to a mechanical stimulus (e.g., using von Frey filaments). b. Perform baseline measurements before CFA injection and then at various time points after this compound administration (e.g., 30, 60, 90, 120 minutes). c. The withdrawal threshold is the lowest force of von Frey filament that elicits a paw withdrawal response.

5. Data Analysis: a. Express the data as the paw withdrawal threshold (in grams) or as a percentage of the maximum possible effect (%MPE). b. Compare the withdrawal thresholds of the this compound-treated groups to the vehicle-treated group using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test). c. Calculate the ED₅₀ value for the analgesic effect of this compound.

Protocol 3: Cell Viability Assay

It is crucial to ensure that the observed effects of this compound are not due to cytotoxicity.

1. Cell Plating and Treatment: a. Plate cells (e.g., HEK-AC1) in a 96-well plate at the same density used for the cAMP assays. b. Treat the cells with the same concentrations of this compound and for the same duration as in the functional assays. c. Include a positive control for cell death (e.g., 2% Triton X-100).[4]

2. Viability Assessment: a. Use a commercially available cell viability assay kit (e.g., CellTiter-Glo® Luminescent Cell Viability Assay).[4] b. Follow the manufacturer's instructions to measure cell viability.

3. Data Analysis: a. Express cell viability as a percentage of the vehicle-treated control. b. Confirm that the concentrations of this compound used in the functional assays do not significantly reduce cell viability.

References

Application Note: ST034307, a Selective Adenylyl Cyclase 1 (AC1) Inhibitor for Inflammatory Pain Studies

Author: BenchChem Technical Support Team. Date: November 2025

Introduction The formalin-induced pain model is a widely used preclinical assay to study the mechanisms of acute and persistent inflammatory pain. The model produces a distinct biphasic behavioral response: an initial, acute phase (Phase I) driven by direct nociceptor activation, followed by a tonic, inflammatory phase (Phase II) involving central sensitization in the spinal cord.[1][2][3] ST034307 is a potent and selective small-molecule inhibitor of adenylyl cyclase 1 (AC1), an enzyme that catalyzes the conversion of ATP to cyclic AMP (cAMP).[4][5][6][7] Studies have identified AC1 as a key mediator in pain pathways, and its inhibition has been shown to produce analgesia, particularly in models of inflammatory pain.[4][6][8] This document outlines the application of this compound in the mouse formalin-induced pain model, providing detailed protocols and representative data.

Mechanism of Action this compound selectively inhibits the AC1 isoform, which is stimulated by calcium/calmodulin and plays a crucial role in neuronal sensitization.[7][8] In the context of inflammatory pain, tissue injury leads to an influx of calcium in nociceptive neurons, activating AC1. This results in increased production of cAMP, a key second messenger that sensitizes nociceptors and enhances pain signaling. By inhibiting AC1, this compound blocks this cascade, reducing cAMP levels in relevant tissues like the dorsal root ganglia (DRG) and thereby attenuating the inflammatory pain response.[4][9] This targeted action makes this compound a valuable tool for investigating the role of the AC1-cAMP pathway in pain processing.

ST034307_Mechanism_of_Action Mechanism of this compound in Pain Signaling cluster_Neuron Nociceptive Neuron Inflammation Inflammatory Stimulus Ca_Influx ↑ Ca²⁺ Influx Inflammation->Ca_Influx AC1 Adenylyl Cyclase 1 (AC1) Ca_Influx->AC1 Activates cAMP ↑ cAMP AC1->cAMP ATP ATP ATP->AC1 Converts Sensitization Neuronal Sensitization cAMP->Sensitization Pain_Signal Pain Signal Transmission Sensitization->Pain_Signal This compound This compound This compound->AC1 Inhibits

Caption: Proposed mechanism of action for this compound in reducing inflammatory pain.

Experimental Protocols

Experimental Workflow The general workflow for assessing the efficacy of this compound involves animal acclimatization, subcutaneous administration of the compound or vehicle, a waiting period for drug absorption, intraplantar injection of formalin to induce pain, and subsequent behavioral observation and scoring.

Experimental_Workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_obs Observation Phase Acclimatization 1. Animal Acclimatization (≥3 days) Habituation 2. Habituation to Observation Chambers (30-60 min) Acclimatization->Habituation Dosing 3. This compound / Vehicle Administration (s.c.) Habituation->Dosing Waiting 4. Waiting Period (e.g., 30 min) Dosing->Waiting Formalin 5. Formalin Injection (5%, intraplantar) Waiting->Formalin Phase1 6. Behavioral Scoring Phase I (0-10 min) Formalin->Phase1 Interphase Interphase Period (10-15 min) Phase1->Interphase Phase2 7. Behavioral Scoring Phase II (16-40 min) Interphase->Phase2

Caption: Standard experimental workflow for the formalin test with this compound.

Protocol 1: Formalin-Induced Inflammatory Pain Model

  • Animals: Use adult male mice (e.g., C57BL/6, 8-10 weeks old). House animals in a temperature-controlled environment with a 12-hour light/dark cycle and provide ad libitum access to food and water.

  • Acclimatization: Allow animals to acclimatize to the housing facility for at least 3 days before the experiment.

  • Habituation: On the day of the experiment, place the mice individually into clear observation chambers (e.g., Plexiglas cylinders) on a transparent surface. Allow them to habituate for 30-60 minutes.

  • Formalin Preparation: Prepare a 5% formalin solution by diluting commercial formaldehyde (e.g., 37% in H₂O) with sterile saline (0.9% NaCl).

  • Formalin Injection: Following compound administration (see Protocol 2), gently restrain the mouse and inject 20 µL of 5% formalin into the plantar surface of the right hind paw using a 30-gauge needle.

  • Behavioral Observation: Immediately after injection, return the mouse to the observation chamber. Record the cumulative time (in seconds) the animal spends licking, biting, or flinching the injected paw.

    • Phase I (Acute): Score behavior continuously from 0 to 10 minutes post-injection.[4][10]

    • Phase II (Inflammatory): After a brief interphase period, score behavior continuously from 16 to 40 minutes post-injection.[4][10]

Protocol 2: Administration of this compound

  • Compound Preparation: Prepare this compound in a suitable vehicle. The vehicle should be tested alone as a control group. A common vehicle could be saline with a small percentage of a solubilizing agent like DMSO or Tween 80, if necessary.

  • Administration: Administer this compound or vehicle via subcutaneous (s.c.) injection. Doses ranging from 1 mg/kg to 30 mg/kg have been shown to be effective.[4]

  • Timing: Administer the compound 30 minutes prior to the intraplantar formalin injection to allow for systemic absorption and distribution.

Data Presentation

Results Administration of this compound has been shown to produce a dose-dependent reduction in nociceptive behaviors specifically during Phase II of the formalin test, which reflects its role in mitigating inflammatory pain and central sensitization.[4] No significant effects are typically observed in Phase I.[4] The calculated ED₅₀ for this compound in reducing Phase II pain behavior is approximately 6.88 mg/kg.[4]

Table 1: Effect of Subcutaneous this compound on Formalin-Induced Paw Licking in Mice (Phase I)

Treatment GroupDose (mg/kg, s.c.)Licking Time (seconds, 0-10 min)% Inhibition
Vehicle-55.4 ± 6.2-
This compound350.1 ± 7.5~9.6%
This compound1048.3 ± 8.1~12.8%
This compound3045.9 ± 5.9~17.1%

Data are presented as mean ± SEM. Data are estimated based on published graphical representations and serve as an illustrative example.[4][10]

Table 2: Effect of Subcutaneous this compound on Formalin-Induced Paw Licking in Mice (Phase II)

Treatment GroupDose (mg/kg, s.c.)Licking Time (seconds, 16-40 min)% Inhibition
Vehicle-125.7 ± 15.3-
This compound390.5 ± 12.1~28.0%
This compound1055.3 ± 10.8~56.0%
This compound3030.2 ± 8.4~76.0%

Data are presented as mean ± SEM. A statistically significant reduction in licking time is observed at 10 and 30 mg/kg doses. Data are estimated based on published graphical representations and serve as an illustrative example.[4][10]

References

Application Notes and Protocols for ST034307 in Opioid Tolerance Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Opioid tolerance, a significant challenge in chronic pain management, involves complex neuroadaptive changes that reduce the analgesic efficacy of opioids over time. A key mechanism implicated in this process is the supersensitization of adenylyl cyclases (ACs), particularly type 1 adenylyl cyclase (AC1). ST034307 is a potent and selective small-molecule inhibitor of AC1, offering a valuable pharmacological tool to investigate the role of this enzyme in opioid tolerance and to explore novel therapeutic strategies.[1][2] These application notes provide detailed protocols and data for utilizing this compound in the study of opioid tolerance mechanisms.

Mechanism of Action

This compound is a chromone derivative that selectively inhibits AC1 activity.[1][2] AC1 is a membrane-bound enzyme primarily expressed in the central nervous system and is stimulated by Ca²⁺/calmodulin.[3] Chronic activation of Gαi/o-coupled receptors, such as the μ-opioid receptor (MOR), leads to a compensatory upregulation and sensitization of AC1.[3] Upon withdrawal of the opioid agonist, this "heterologous sensitization" results in a cAMP overshoot, contributing to the neuronal hyperexcitability associated with opioid tolerance and withdrawal.[3] this compound directly inhibits AC1, thereby preventing this cAMP surge and mitigating the downstream effects that lead to tolerance.[1][4] Studies have shown that this compound blocks the heterologous sensitization of AC1 caused by chronic MOR activation.[1][2]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound from preclinical studies.

Table 1: In Vitro Efficacy of this compound

AssayCell LineStimulantOutcomeReference
cAMP AccumulationHEK-AC1A23187 (Ca²⁺ ionophore)Inhibition of Ca²⁺-stimulated cAMP accumulation[1][2]
cAMP AccumulationHEK-AC1ForskolinInhibition of forskolin-stimulated AC1 activity[1]
MOR-mediated AC1 InhibitionHEK-AC1-MORDAMGOEnhancement of MOR-mediated AC1 inhibition[1][2]
Heterologous SensitizationHEK-AC1-MORChronic DAMGOBlockade of AC1 sensitization[1][2]

Table 2: In Vivo Analgesic Efficacy of this compound

Pain ModelSpeciesAdministrationED₅₀Reference
Inflammatory Pain (CFA)MouseIntrathecal0.28 µg (95% CI = 0.13 – 0.43)[1]
Visceral Pain (Acetic Acid-induced Writhing)MouseSubcutaneous0.92 mg/kg (95% CI = 0.15 – 4.41)[5]

Table 3: In Vivo Effects on cAMP and Analgesic Tolerance

ExperimentSpeciesTreatmentOutcomeReference
cAMP Levels in DRGMouse10 mg/kg this compound (subcutaneous)10% reduction in cAMP concentration[5]
Analgesic ToleranceMouseChronic this compound (up to 8 days)No development of analgesic tolerance[5]
Morphine-induced HyperalgesiaMouseThis compound with chronic morphineAttenuation of morphine-induced hyperalgesia[6]
Morphine ToleranceMouseThis compound with chronic morphineReduction in morphine tolerance[6]

Signaling Pathways and Experimental Workflows

cluster_0 Opioid Receptor Signaling & Tolerance cluster_1 Chronic Opioid Effect Opioid Opioid Agonist (e.g., Morphine) MOR μ-Opioid Receptor (MOR) Opioid->MOR Gai Gαi/o MOR->Gai Activation Gbg Gβγ MOR->Gbg AC1 Adenylyl Cyclase 1 (AC1) Gai->AC1 Inhibition (Acute) AC1_up AC1 Upregulation & Supersensitization Gai->AC1_up Chronic Inhibition cAMP cAMP AC1->cAMP Conversion ATP ATP ATP->AC1 PKA PKA cAMP->PKA CREB CREB PKA->CREB Gene Gene Expression CREB->Gene This compound This compound This compound->AC1 Inhibition Tolerance Opioid Tolerance & Withdrawal AC1_up->Tolerance cAMP Overshoot (Withdrawal)

Caption: Signaling pathway of opioid action and the role of this compound in mitigating tolerance.

cluster_0 Experimental Workflow: Investigating this compound in an Animal Model of Opioid Tolerance start Start animal_model Induce Pain Model (e.g., CFA injection) start->animal_model baseline Measure Baseline Nociceptive Thresholds animal_model->baseline treatment_groups Divide into Treatment Groups: 1. Vehicle 2. Morphine 3. This compound 4. Morphine + this compound baseline->treatment_groups chronic_admin Chronic Drug Administration (e.g., daily for 7 days) treatment_groups->chronic_admin nociceptive_testing Daily Nociceptive Testing (e.g., von Frey test) chronic_admin->nociceptive_testing tolerance_assessment Assess Analgesic Tolerance (Shift in morphine dose-response) nociceptive_testing->tolerance_assessment withdrawal_assessment Assess Withdrawal Symptoms (Naloxone-precipitated) tolerance_assessment->withdrawal_assessment biochemical_analysis Biochemical Analysis (e.g., cAMP levels in spinal cord/DRG) withdrawal_assessment->biochemical_analysis data_analysis Data Analysis & Interpretation biochemical_analysis->data_analysis end End data_analysis->end

Caption: Workflow for in vivo evaluation of this compound on opioid tolerance.

Experimental Protocols

Protocol 1: In Vitro cAMP Accumulation Assay in HEK-AC1 Cells

This protocol is for determining the effect of this compound on adenylyl cyclase activity in a controlled cellular environment.

Materials:

  • HEK293 cells stably expressing AC1 (HEK-AC1)

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Phosphate-Buffered Saline (PBS)

  • This compound

  • Forskolin or A23187 (calcium ionophore)

  • 3-isobutyl-1-methylxanthine (IBMX)

  • cAMP assay kit (e.g., LANCE Ultra cAMP Detection Kit)

  • Cell lysis buffer

  • White opaque 96-well microplates

Procedure:

  • Cell Culture: Culture HEK-AC1 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

  • Cell Plating: Seed cells into white opaque 96-well plates at a density of 50,000 cells/well and allow them to attach overnight.

  • Compound Incubation:

    • The next day, replace the culture medium with serum-free DMEM containing 500 µM IBMX to inhibit phosphodiesterase activity.

    • Add varying concentrations of this compound to the wells.

    • Incubate for 30 minutes at 37°C.

  • AC1 Stimulation:

    • To stimulate AC1, add either forskolin (e.g., 10 µM) or A23187 (e.g., 5 µM) to the wells.

    • Incubate for an additional 30 minutes at 37°C.

  • Cell Lysis: Aspirate the medium and lyse the cells according to the cAMP assay kit manufacturer's instructions.

  • cAMP Measurement: Determine the intracellular cAMP concentration using a competitive immunoassay kit. Measure the signal (e.g., luminescence or fluorescence) using a plate reader.

  • Data Analysis: Plot the cAMP concentration against the log concentration of this compound to determine the IC₅₀ value.

Protocol 2: Mouse Model of Inflammatory Pain and Opioid Tolerance

This protocol details the induction of inflammatory pain and subsequent assessment of analgesic tolerance. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).[5]

Materials:

  • Male C57BL/6J mice[5]

  • Complete Freund's Adjuvant (CFA)

  • This compound

  • Morphine sulfate

  • Saline (vehicle)

  • Von Frey filaments

  • Naloxone

Procedure:

  • Induction of Inflammatory Pain:

    • Anesthetize the mice lightly with isoflurane.

    • Inject 20 µL of CFA into the plantar surface of one hind paw to induce localized inflammation and hypersensitivity.[5]

  • Baseline Nociceptive Testing:

    • Before drug administration, measure the baseline paw withdrawal threshold to mechanical stimuli using von Frey filaments.

  • Chronic Drug Administration:

    • On subsequent days, administer drugs according to the experimental groups (e.g., vehicle, morphine, this compound, or a combination) via the desired route (e.g., subcutaneous or intrathecal).

  • Assessment of Analgesia:

    • At set time points after drug administration, re-measure the paw withdrawal threshold to determine the analgesic effect of the treatments.

  • Assessment of Analgesic Tolerance:

    • Continue daily drug administration and nociceptive testing for several days (e.g., 7-8 days).

    • Tolerance is indicated by a decrease in the analgesic effect of morphine over time (a rightward shift in the dose-response curve).

    • Compare the development of tolerance in the morphine-only group to the morphine + this compound group.

  • Naloxone-Precipitated Withdrawal (Optional):

    • At the end of the chronic treatment period, inject naloxone to precipitate withdrawal.

    • Observe and score withdrawal behaviors (e.g., jumping, wet dog shakes, paw tremors).

Conclusion

This compound is a selective AC1 inhibitor that serves as a critical tool for elucidating the molecular mechanisms of opioid tolerance.[1][4][5] Its ability to prevent the development of analgesic tolerance in preclinical models highlights the potential of targeting the AC1 signaling pathway for the development of novel analgesics with a reduced liability for tolerance and dependence.[5][7] The protocols and data presented here provide a framework for researchers to effectively utilize this compound in their investigations into opioid pharmacology and pain research.

References

Troubleshooting & Optimization

ST034307 Technical Support Center: Stability, Protocols, and Troubleshooting

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of ST034307 in solution for experimental use. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure the successful application of this selective adenylyl cyclase 1 (AC1) inhibitor in your research.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound powder and stock solutions?

A1: Proper storage is crucial to maintain the stability and activity of this compound. For long-term storage, the solid powder should be stored at -20°C for up to 3 years or at 4°C for up to 2 years.[1] Once dissolved in a solvent, stock solutions should be stored at -80°C for up to 2 years or at -20°C for up to 1 year.[1][2] To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solutions into smaller, single-use volumes.[2]

Q2: What solvents are recommended for dissolving this compound?

A2: this compound is soluble in several organic solvents. For in vitro experiments, Dimethyl Sulfoxide (DMSO) is commonly used, with a solubility of up to 16.67 mg/mL (55.95 mM).[1][3] It is important to use fresh, anhydrous DMSO as the compound is sensitive to moisture, which can reduce its solubility.[2][3] For in vivo studies, specific solvent mixtures are required to ensure biocompatibility and solubility.

Q3: How should I prepare this compound for in vivo experiments?

A3: For in vivo administration, this compound can be prepared in a vehicle consisting of DMSO, Tween 80, and saline or water. A common protocol involves first dissolving the compound in DMSO, followed by the addition of Tween 80 and then saline or water to reach the final desired concentration.[4] It is recommended to prepare these solutions fresh on the day of the experiment.[3]

Q4: Is this compound stable in aqueous solutions?

A4: While this compound can be prepared in aqueous-based vehicles for immediate use in in vivo experiments, it is not recommended to store it in aqueous solutions for extended periods due to potential hydrolysis and precipitation. For in vivo working solutions, it is best to prepare them fresh for each experiment.[3]

Troubleshooting Guide

Issue 1: My this compound powder won't fully dissolve in DMSO.

  • Possible Cause: The DMSO may have absorbed moisture, reducing its solvating capacity.

  • Troubleshooting Steps:

    • Use a fresh, unopened vial of anhydrous or molecular sieve-dried DMSO.[2][3]

    • Gentle warming of the solution in a water bath (up to 50°C) can aid dissolution.[4]

    • Sonication for a short period (e.g., 15 minutes) can also help to break up any clumps and facilitate solubilization.[4]

Issue 2: The compound precipitates out of solution when I dilute my DMSO stock with aqueous buffer for my in vitro assay.

  • Possible Cause: this compound has limited solubility in aqueous solutions. The final concentration of DMSO in your assay may be too low to keep the compound dissolved.

  • Troubleshooting Steps:

    • Ensure the final concentration of DMSO in your cell culture media or assay buffer is sufficient to maintain solubility, typically between 0.1% and 0.5%. However, always perform a vehicle control to account for any effects of the DMSO on your experimental system.

    • Consider using a different solvent system if your experiment is sensitive to DMSO. However, this may require further optimization.

    • When preparing the final dilution, add the DMSO stock solution to the aqueous buffer while vortexing to ensure rapid and even dispersion.

Issue 3: I am observing inconsistent results in my in vivo experiments.

  • Possible Cause: This could be due to improper preparation or administration of the dosing solution, leading to inaccurate concentrations.

  • Troubleshooting Steps:

    • Always prepare the in vivo formulation fresh on the day of the experiment.[3]

    • Ensure all components of the vehicle (DMSO, Tween 80) are thoroughly mixed before adding the final aqueous component.[4]

    • Vortex the solution immediately before each injection to ensure a homogenous suspension, especially if any precipitation is suspected.[5]

Quantitative Data Summary

Table 1: Solubility of this compound

SolventMaximum Concentration (mg/mL)Maximum Concentration (mM)Notes
DMSO16.67[1][3]55.95[1][3]Use of fresh, anhydrous DMSO is critical.[2][3]
Ethanol5.96[6]20[6]

Table 2: Recommended Storage Conditions and Stability

FormStorage TemperatureDurationReference
Powder-20°C3 years[1]
Powder4°C2 years[1]
In Solvent-80°C2 years[1][2]
In Solvent-20°C1 year[1][2]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution (10 mM in DMSO)
  • Materials:

    • This compound powder (Molecular Weight: 297.95 g/mol )[1]

    • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Procedure:

    • Allow the this compound vial to equilibrate to room temperature before opening to prevent condensation.

    • Weigh out the desired amount of this compound powder using an analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 0.298 mg of this compound.

    • Add the appropriate volume of anhydrous DMSO to the powder.

    • Vortex the solution until the powder is completely dissolved. If necessary, gentle warming or sonication can be applied.

    • Aliquot the stock solution into single-use vials and store at -80°C or -20°C.

Protocol 2: Preparation of this compound for In Vivo Administration

This protocol is adapted from studies using this compound in mouse models.[4]

  • Materials:

    • This compound powder

    • Anhydrous DMSO

    • Tween 80

    • Sterile 0.9% Saline or Milli-Q water

  • Procedure for a 1:1:8 (DMSO:Tween 80:Saline) Vehicle:

    • Dissolve the required amount of this compound in DMSO. If necessary, sonicate in a 50°C water bath for 15 minutes.[4]

    • Add Tween 80 to the solution and vortex thoroughly. Repeat the sonication step.[4]

    • Add warm (37°C) sterile saline or Milli-Q water to reach the final volume.[5]

    • Vortex the solution immediately before administration to ensure a homogenous mixture.

    • Important: This solution should be prepared fresh on the day of the experiment.

Visualizations

Signaling Pathway of this compound Action

This compound is a selective inhibitor of adenylyl cyclase 1 (AC1).[1][6][7] AC1 is a membrane-bound enzyme that, upon stimulation by calcium (Ca²⁺) and calmodulin (CaM), converts ATP into cyclic AMP (cAMP).[7][8][9] cAMP is a crucial second messenger that activates downstream effectors like Protein Kinase A (PKA), leading to various cellular responses. By inhibiting AC1, this compound reduces the production of cAMP, thereby modulating these downstream signaling events.[4][8]

ST034307_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular AC1 Adenylyl Cyclase 1 (AC1) cAMP cAMP AC1->cAMP converts Ca_ion Ca²⁺ CaM Calmodulin (CaM) Ca_ion->CaM binds This compound This compound This compound->AC1 inhibits CaM->AC1 activates ATP ATP ATP->AC1 PKA Protein Kinase A (PKA) cAMP->PKA activates Cellular_Response Cellular Response PKA->Cellular_Response phosphorylates targets

Caption: Mechanism of this compound as a selective inhibitor of the AC1 signaling pathway.

Experimental Workflow for Assessing this compound Stability

This diagram outlines a general workflow for determining the stability of this compound in a specific experimental solution over time.

ST034307_Stability_Workflow prep Prepare this compound Solution in Experimental Buffer aliquot Aliquot Solution for Different Time Points (T0, T1, T2...) prep->aliquot storage Store Aliquots under Desired Conditions (e.g., 4°C, 37°C) aliquot->storage analysis Analyze Aliquots at Each Time Point using HPLC-MS storage->analysis quantify Quantify Remaining this compound and Detect Degradation Products analysis->quantify data Plot Concentration vs. Time to Determine Stability Profile quantify->data

Caption: Workflow for evaluating the stability of this compound in solution.

References

Technical Support Center: Optimizing ST034307 Concentration for Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing ST034307, a selective inhibitor of adenylyl cyclase 1 (AC1), in cell culture experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to ensure the successful optimization of this compound concentration for your specific research needs.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a potent and selective small molecule inhibitor of type 1 adenylyl cyclase (AC1).[1] It directly inhibits the enzymatic activity of AC1, which is responsible for the conversion of ATP to cyclic AMP (cAMP).[1] This leads to a reduction in intracellular cAMP levels. AC1 is a membrane-bound enzyme stimulated by G-protein-coupled receptors (GPCRs) via the Gαs subunit and by calcium/calmodulin.[2]

Q2: What is the recommended starting concentration for this compound in cell culture?

A2: The optimal concentration of this compound is highly dependent on the cell type and the specific experimental endpoint. Based on published data, a good starting point for a dose-response experiment is a range from 0.1 µM to 100 µM. For example, in HEK cells stably expressing AC1, 30 µM of this compound has been used to significantly inhibit forskolin- or isoproterenol-stimulated AC1 activity.[3] In another study, 1 µM was effective in sino-atrial node cells.[4] We recommend performing a dose-response curve to determine the optimal concentration for your specific cell line and assay.

Q3: What is the IC50 of this compound?

A3: The half-maximal inhibitory concentration (IC50) of this compound for AC1 has been reported to be 2.3 µM.[5]

Q4: How should I dissolve and store this compound?

A4: this compound is soluble in DMSO. For stock solutions, it is recommended to dissolve the compound in fresh, anhydrous DMSO. For long-term storage, the solid compound should be stored at -20°C. Stock solutions in DMSO can also be stored at -20°C. Avoid repeated freeze-thaw cycles.

Q5: Is this compound selective for AC1?

A5: this compound has been shown to be highly selective for AC1 over other adenylyl cyclase isoforms, including the closely related AC8.[1] However, at very high concentrations, off-target effects can never be completely ruled out. It is always good practice to include appropriate controls in your experiments.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
No or low inhibitory effect observed. Suboptimal Concentration: The concentration of this compound may be too low for your specific cell line or experimental conditions.Perform a dose-response experiment to determine the optimal concentration (see Experimental Protocol 1). Start with a wider concentration range.
Compound Degradation: The compound may have degraded due to improper storage or handling.Prepare a fresh stock solution of this compound. Ensure proper storage conditions (-20°C).
Cell Line Insensitivity: The cell line may not express AC1 or express it at very low levels.Confirm AC1 expression in your cell line using techniques like RT-qPCR or Western blotting. Consider using a positive control cell line known to express AC1.
High cell death or cytotoxicity observed. High Concentration: The concentration of this compound may be too high, leading to toxic effects.Perform a cytotoxicity assay to determine the maximum non-toxic concentration (see Experimental Protocol 2). Use a lower concentration range in your experiments.
Solvent Toxicity: The concentration of the solvent (e.g., DMSO) may be too high.Ensure the final concentration of the solvent in your cell culture medium is low (typically ≤ 0.1%) and include a vehicle control (medium with the same concentration of solvent) in your experiments.
Precipitate forms in the culture medium. Poor Solubility: this compound may precipitate at higher concentrations in aqueous media.Do not exceed the recommended final concentration. Ensure the stock solution is fully dissolved before adding it to the medium. Pre-warm the medium before adding the compound.
Inconsistent results between experiments. Variability in Cell Culture: Differences in cell density, passage number, or growth phase can affect the response to the inhibitor.Standardize your cell culture procedures. Use cells within a defined passage number range and seed them at a consistent density.
Inaccurate Pipetting: Errors in preparing dilutions can lead to inconsistent concentrations.Use calibrated pipettes and perform serial dilutions carefully.

Data Presentation

Table 1: Reported Effective Concentrations of this compound in Cell-Based Assays

Cell TypeAssayConcentrationOutcomeReference
HEK cells stably expressing AC1cAMP accumulation30 µMSignificant inhibition of forskolin-stimulated AC1 activity[3]
Sino-atrial node cellsSpontaneous beating rate1 µMReduced the response of beating rate to phenylephrine[4]
HEK-AC1 cellscAMP accumulation0.5 µM (EC20)Inhibition of A23187-stimulated cAMP accumulation
HEK-AC1 cellscAMP accumulation7.5 µM (EC50)Inhibition of A23187-stimulated cAMP accumulation

Table 2: Solubility of this compound

SolventMaximum Concentration
DMSO100 mM

Experimental Protocols

Protocol 1: Determining the Optimal Inhibitory Concentration using a Dose-Response Curve

This protocol describes how to determine the effective concentration range of this compound for inhibiting AC1 activity in your cell line of interest. The endpoint measured here is the intracellular cAMP level after stimulation.

Materials:

  • Your cell line of interest cultured in appropriate multi-well plates (e.g., 96-well)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • AC1 stimulator (e.g., Forskolin, Isoproterenol, or a GPCR agonist relevant to your research)

  • Cell lysis buffer

  • cAMP assay kit (e.g., ELISA-based or fluorescence-based)

  • Phosphate-buffered saline (PBS)

  • Cell culture medium

Procedure:

  • Cell Seeding: Seed your cells in a 96-well plate at a density that will result in 80-90% confluency on the day of the experiment. Incubate overnight under standard culture conditions.

  • Prepare this compound Dilutions: Prepare a serial dilution of this compound in cell culture medium. A typical concentration range to test would be from 0.01 µM to 100 µM. Remember to include a vehicle control (medium with the same final concentration of DMSO as your highest this compound concentration) and a no-treatment control.

  • Inhibitor Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound or controls. Incubate for a predetermined time (e.g., 1-2 hours). This pre-incubation time may need optimization.

  • AC1 Stimulation: Add the AC1 stimulator (e.g., Forskolin to a final concentration of 10 µM) to all wells except for the unstimulated control. Incubate for a time known to induce a robust cAMP response (e.g., 15-30 minutes).

  • Cell Lysis: Aspirate the medium and wash the cells once with PBS. Lyse the cells according to the protocol of your chosen cAMP assay kit.

  • cAMP Measurement: Measure the intracellular cAMP concentration in the cell lysates using your cAMP assay kit.

  • Data Analysis: Plot the cAMP concentration (or % inhibition relative to the stimulated control) against the log of the this compound concentration. Fit the data to a four-parameter logistic curve to determine the IC50 value.

Protocol 2: Assessing Cytotoxicity using a Cell Viability Assay

This protocol helps determine the concentration range of this compound that is non-toxic to your cells.

Materials:

  • Your cell line of interest cultured in a 96-well plate

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Cell viability assay reagent (e.g., MTT, XTT, or a reagent for measuring ATP content like CellTiter-Glo®)

  • Cell culture medium

  • PBS

Procedure:

  • Cell Seeding: Seed your cells in a 96-well plate at a low density (e.g., 5,000-10,000 cells/well) to allow for growth over the treatment period. Incubate overnight.

  • Prepare this compound Dilutions: Prepare a serial dilution of this compound in cell culture medium, similar to the dose-response experiment. Include vehicle and no-treatment controls.

  • Treatment: Remove the old medium and add the medium containing the different concentrations of this compound or controls.

  • Incubation: Incubate the cells for a period relevant to your planned experiments (e.g., 24, 48, or 72 hours).

  • Cell Viability Measurement: At the end of the incubation period, perform the cell viability assay according to the manufacturer's instructions.

  • Data Analysis: Plot the cell viability (% of the no-treatment control) against the this compound concentration. Determine the highest concentration that does not significantly reduce cell viability.

Visualizations

ST034307_Workflow cluster_prep Preparation cluster_dose_response Dose-Response Experiment cluster_cytotoxicity Cytotoxicity Assay cluster_optimization Concentration Optimization prep_stock Prepare this compound Stock (e.g., 10 mM in DMSO) dr_dilutions Prepare Serial Dilutions (0.01 µM - 100 µM) prep_stock->dr_dilutions ctx_dilutions Prepare Serial Dilutions prep_stock->ctx_dilutions seed_cells Seed Cells in 96-well Plates dr_treat Treat Cells with this compound seed_cells->dr_treat ctx_treat Treat Cells (24-72h) seed_cells->ctx_treat dr_dilutions->dr_treat dr_stimulate Stimulate AC1 (e.g., Forskolin) dr_treat->dr_stimulate dr_measure Measure cAMP Levels dr_stimulate->dr_measure dr_analyze Analyze Data (IC50) dr_measure->dr_analyze optimize Select Optimal Concentration for Experiments dr_analyze->optimize ctx_dilutions->ctx_treat ctx_measure Measure Cell Viability ctx_treat->ctx_measure ctx_analyze Determine Max Non-Toxic Conc. ctx_measure->ctx_analyze ctx_analyze->optimize

Caption: Experimental workflow for optimizing this compound concentration.

AC1_Signaling_Pathway cluster_membrane Plasma Membrane GPCR_s GPCR (Stimulatory) Gs Gαs GPCR_s->Gs Activates GPCR_i GPCR (Inhibitory) Gi Gαi GPCR_i->Gi Activates AC1 Adenylyl Cyclase 1 (AC1) cAMP cAMP AC1->cAMP Converts Gs->AC1 Stimulates Gi->AC1 Inhibits CaM Ca2+/Calmodulin CaM->AC1 Stimulates ATP ATP ATP->AC1 PKA Protein Kinase A (PKA) cAMP->PKA Activates This compound This compound This compound->AC1 Inhibits Downstream Downstream Cellular Responses PKA->Downstream Phosphorylates

Caption: this compound inhibits the AC1 signaling pathway.

Troubleshooting_Tree cluster_no_effect cluster_high_death start Start Troubleshooting issue What is the primary issue? start->issue no_effect No/Low Inhibitory Effect issue->no_effect No Inhibition high_death High Cell Death issue->high_death Cytotoxicity check_conc Is the concentration optimized? no_effect->check_conc check_death_conc Is concentration too high? high_death->check_death_conc optimize_conc Perform Dose-Response (Protocol 1) check_conc->optimize_conc No check_compound Is the compound fresh? check_conc->check_compound Yes solution Problem Resolved optimize_conc->solution fresh_stock Prepare Fresh Stock check_compound->fresh_stock No check_ac1 Does the cell line express AC1? check_compound->check_ac1 Yes fresh_stock->solution verify_ac1 Verify AC1 Expression (RT-qPCR/Western) check_ac1->verify_ac1 Unsure verify_ac1->solution cytotox_assay Perform Cytotoxicity Assay (Protocol 2) check_death_conc->cytotox_assay Yes check_solvent Is solvent conc. >0.1%? check_death_conc->check_solvent No cytotox_assay->solution lower_solvent Lower Solvent Conc. & Use Vehicle Control check_solvent->lower_solvent Yes lower_solvent->solution

Caption: Troubleshooting decision tree for this compound experiments.

References

Potential off-target effects of ST034307

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with information on the potential off-target effects of ST034307, a selective inhibitor of adenylyl cyclase 1 (AC1). The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of this compound?

A1: The primary target of this compound is adenylyl cyclase 1 (AC1). It is a potent and selective inhibitor of this isoform with an IC50 of 2.3 μM.[1] this compound has been shown to be a direct inhibitor of AC1 and has demonstrated analgesic properties in preclinical models of inflammatory and visceral pain.[2][3]

Q2: What is the known off-target profile of this compound within the adenylyl cyclase family?

A2: this compound is highly selective for AC1 over other membrane-bound adenylyl cyclase (AC) isoforms. Notably, it does not significantly inhibit AC8, an isoform implicated in learning and memory, which is a desirable characteristic for avoiding certain central nervous system side effects.[4] However, some activity on other AC isoforms has been observed. This compound can potentiate the activity of AC2 when stimulated with phorbol 12-myristate 13-acetate (PMA).[1] It has also been noted to have modest potentiating effects on AC5 and AC6.[2]

Q3: I am observing unexpected potentiation of cAMP production in my cell line when using this compound. What could be the cause?

A3: If your cell line expresses adenylyl cyclase 2 (AC2), the observed potentiation of cAMP production could be an off-target effect of this compound.[1][2] It is recommended to verify the expression of AC isoforms in your experimental system. If AC2 is present and activated, you may observe an increase in cAMP levels, which is contrary to the inhibitory effect on AC1.

Q4: Does this compound have any known off-target effects on other protein families, such as kinases or GPCRs?

A4: Based on publicly available information, the characterization of this compound's off-target effects has been primarily focused on the adenylyl cyclase family. There is no published data from broad off-target screening panels (e.g., kinase or receptor panels) for this compound. Therefore, off-target effects on other protein families cannot be ruled out and should be considered when interpreting experimental results.

Q5: Are there any known effects of this compound on μ-opioid receptor (MOR) signaling?

A5: Yes, this compound has been shown to enhance the inhibition of AC1 mediated by the μ-opioid receptor (MOR).[2] This suggests a potential for synergistic or complex interactions in systems where both AC1 and MOR are active.

Q6: What is the in vivo safety and tolerability profile of this compound?

A6: In preclinical mouse models, this compound has been shown to relieve pain without causing analgesic tolerance after chronic dosing.[3] Pharmacokinetic studies in mice have shown that after subcutaneous injection, this compound reduces cAMP concentration in the dorsal root ganglia but is not detectable in the brain.[3] This suggests a limited potential for centrally-mediated side effects.

Data on Off-Target Effects

The following table summarizes the known effects of this compound on various adenylyl cyclase isoforms.

TargetEffectReported Value/ObservationReference
Adenylyl Cyclase 1 (AC1) Inhibition IC50 = 2.3 μM [1]
Adenylyl Cyclase 2 (AC2)PotentiationPotentiates PMA-stimulated cAMP production[1][2]
Adenylyl Cyclase 5 (AC5)Potentiation (modest)Not quantified[2]
Adenylyl Cyclase 6 (AC6)Potentiation (modest)Not quantified[2]
Adenylyl Cyclase 8 (AC8)No significant activityNo significant inhibition observed[4]
Other AC isoformsNo significant activityTested against all membrane-bound isoforms with no significant inhibition reported[2]

Experimental Protocols

Protocol for Determining Adenylyl Cyclase Isoform Selectivity

This protocol is a generalized summary based on the methodology described for characterizing this compound's selectivity against different adenylyl cyclase isoforms.

Objective: To determine the inhibitory or potentiating effect of this compound on the activity of various adenylyl cyclase isoforms.

Materials:

  • HEK293 cells stably expressing individual adenylyl cyclase isoforms (e.g., HEK-AC1, HEK-AC2, etc.)

  • Cell culture reagents

  • This compound

  • Adenylyl cyclase activators (e.g., Forskolin, Isoproterenol, Phorbol 12-myristate 13-acetate (PMA))

  • cAMP assay kit (e.g., LANCE cAMP kit)

  • Plate reader compatible with the cAMP assay

Methodology:

  • Cell Culture and Plating:

    • Culture HEK293 cells stably expressing the adenylyl cyclase isoform of interest in appropriate media.

    • Plate the cells in a suitable format (e.g., 96-well plate) and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare a serial dilution of this compound in a suitable vehicle (e.g., DMSO).

    • Pre-incubate the cells with varying concentrations of this compound or vehicle for a defined period (e.g., 15-30 minutes).

  • Adenylyl Cyclase Stimulation:

    • Add the appropriate adenylyl cyclase activator to the wells. The choice of activator will depend on the isoform being tested (e.g., Forskolin for most isoforms, PMA for AC2).

    • Incubate for a specified time to allow for cAMP production (e.g., 15-30 minutes).

  • cAMP Measurement:

    • Lyse the cells and measure the intracellular cAMP concentration using a commercial cAMP assay kit according to the manufacturer's instructions.

  • Data Analysis:

    • Normalize the cAMP levels to a control (e.g., vehicle-treated, stimulated cells).

    • For inhibitory effects, calculate the IC50 value by fitting the data to a dose-response curve.

    • For potentiating effects, express the data as a percentage increase in cAMP production compared to the activator alone.

Visualizations

ST034307_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular GPCR GPCR (e.g., MOR) G_protein Gαi/o GPCR->G_protein Stimulus Stimulus (e.g., Opioid) Stimulus->GPCR AC1 Adenylyl Cyclase 1 (AC1) cAMP cAMP AC1->cAMP Conversion G_protein->AC1 Inhibition ATP ATP ATP->AC1 Substrate PKA PKA cAMP->PKA Activation Downstream Downstream Effects PKA->Downstream This compound This compound This compound->AC1 Direct Inhibition

Caption: Signaling pathway of this compound's inhibitory action on AC1.

Experimental_Workflow start Start: Select AC Isoform-Expressing Cell Line plate_cells Plate Cells in 96-well Format start->plate_cells pre_incubate Pre-incubate with this compound (or Vehicle) plate_cells->pre_incubate stimulate Stimulate with Appropriate AC Activator pre_incubate->stimulate measure_cAMP Lyse Cells and Measure Intracellular cAMP stimulate->measure_cAMP analyze Data Analysis: - Normalize Data - Calculate IC50 or % Potentiation measure_cAMP->analyze end End: Determine Effect of this compound on AC Isoform Activity analyze->end

Caption: Experimental workflow for assessing this compound selectivity.

Off_Target_Logic cluster_AC_family Adenylyl Cyclase Family cluster_other_families Other Protein Families This compound This compound AC1 AC1 (Primary Target) This compound->AC1 Inhibition AC2 AC2 This compound->AC2 Potentiation AC5_6 AC5/AC6 This compound->AC5_6 Modest Potentiation AC8 AC8 This compound->AC8 No Significant Effect Kinases Kinases (Data Unavailable) This compound->Kinases Potential Interaction (Unknown) GPCRs GPCRs (Data Unavailable) This compound->GPCRs Potential Interaction (Unknown)

Caption: Logical relationship of this compound's known and potential off-target effects.

References

ST034307 experimental controls and best practices

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ST034307, a selective inhibitor of adenylyl cyclase 1 (AC1).

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a potent and selective small molecule inhibitor of type 1 adenylyl cyclase (AC1).[1][2][3] It directly inhibits AC1 activity, thereby reducing the conversion of ATP to cyclic adenosine monophosphate (cAMP).[1][4] Its selectivity is a key feature, as it does not significantly inhibit other membrane-bound AC isoforms, including the closely related AC8, which can help avoid potential side effects like memory impairment.[1]

Q2: What is the recommended solvent and storage for this compound?

A2: For in vitro experiments, this compound can be dissolved in DMSO (e.g., to a stock concentration of 10 mM).[3] For in vivo studies in mice, it has been dissolved in a vehicle of 10% β-cyclodextrin with 5% DMSO in saline.[5] Stock solutions should be stored at -20°C for up to one year or -80°C for up to two years.[2]

Q3: What are the key applications of this compound?

A3: this compound is primarily used as a research tool to study the role of AC1 in various physiological processes. It has been shown to be an effective analgesic agent in mouse models of inflammatory and visceral pain.[1][4][6] Additionally, it has been investigated for its potential to reduce the effects of opioid dependence.[1]

Q4: Does this compound cross the blood-brain barrier?

A4: Following subcutaneous injections in mice, this compound was not detected in the brain, suggesting it does not readily cross the blood-brain barrier.[4][6] However, it does cause a reduction in cAMP concentration in the dorsal root ganglia (DRG).[4][6] For experiments requiring central nervous system activity, direct administration methods like intrathecal or intracerebroventricular injections would be necessary.[4]

Troubleshooting Guide

Issue 1: Inconsistent or no inhibitory effect on cAMP production in cell-based assays.

  • Question: I am not observing the expected decrease in cAMP levels after treating my AC1-expressing cells with this compound. What could be the reason?

  • Answer:

    • Cellular Context: Ensure your cells endogenously express AC1 or have been successfully transfected to express AC1. This compound shows no significant effects in wild-type HEK cells that do not have AC1 expression.[2]

    • AC1 Activation: AC1 is a Ca2+/calmodulin-stimulated enzyme. You must stimulate the enzyme to measure inhibition. Co-treatment with an AC1 activator like forskolin, isoproterenol, or a calcium ionophore (e.g., A23187) is necessary to induce cAMP production that can then be inhibited.[2][7][8]

    • Compound Integrity: Verify the integrity and concentration of your this compound stock. Improper storage may lead to degradation.

    • Assay Sensitivity: Ensure your cAMP detection assay is sensitive enough to measure the changes in your experimental system.

Issue 2: Lack of analgesic effect in animal models.

  • Question: My in vivo pain model is not showing any analgesic response to this compound administration. What should I check?

  • Answer:

    • Route of Administration and Dose: this compound has shown efficacy in mice with subcutaneous or intrathecal injections.[4][7] The effective dose can be very low; for instance, in a mouse model of inflammatory pain, the ED50 was estimated to be 0.28 µg.[7][8] Review your dosing and administration route to ensure they are appropriate for your model.

    • Vehicle Formulation: this compound has limited solubility in aqueous solutions. A vehicle such as 10% β-cyclodextrin with 5% DMSO in saline has been used successfully.[5] Ensure the compound is fully dissolved.

    • Confirmation of Target Engagement: To confirm that the lack of effect is not due to a failure of this compound to inhibit AC1 in vivo, you can use a positive control. Co-injection of the non-selective AC activator forskolin has been shown to completely inhibit the analgesic response of this compound.[7]

    • Pain Model Specificity: this compound has been effective in models of inflammatory and visceral pain.[4][6] Its efficacy in other pain modalities, such as acute nociception, may be limited.[4]

Experimental Controls and Best Practices

To ensure robust and reproducible results when working with this compound, the following experimental controls are recommended:

  • Vehicle Control: Always include a group of cells or animals treated with the vehicle used to dissolve this compound. This accounts for any effects of the solvent itself.[4]

  • Positive Control: In pain studies, a known analgesic like morphine can be used as a positive control to validate the experimental model.[4][9]

  • AC Isoform Selectivity Panel: To confirm the selectivity of this compound in your system, test its effect on cells expressing other AC isoforms (AC2-AC9), particularly the closely related AC8.[1] this compound has been observed to potentiate AC2 activity.[7]

  • Target Validation with Knockout Models: If available, using AC1 knockout mice is the gold standard for confirming that the observed effects of this compound are mediated through AC1 inhibition.[9]

  • Rescue Experiment: To demonstrate that the effects of this compound are due to AC inhibition, a "rescue" experiment can be performed. The non-selective AC activator forskolin can be co-administered to "override" the inhibition by this compound and restore cAMP levels or reverse the physiological effect (e.g., analgesia).[7]

Quantitative Data Summary

ParameterValueContextReference
IC50 2.3 µMA23187-stimulated cAMP accumulation in HEK293 cells transfected with AC1[2][3][8]
ED50 0.28 µgAnalgesia in a mouse model of CFA-induced inflammatory pain[7][8]
Inhibition of Stimulated AC1 Activity ~30%Inhibition of forskolin-, Gαs-, and calmodulin-stimulated AC1 activity in cellular membranes[7]
In Vivo cAMP Reduction ~10%Reduction in cAMP concentration in mouse Dorsal Root Ganglia (DRG) after 10 mg/kg subcutaneous injection[4]
Plasma Concentration (Mouse) 1.82 (±0.39) µMPeak plasma concentration 60 minutes after a 10 mg/kg subcutaneous injection[4]

Key Experimental Protocols

1. In Vitro AC1 Inhibition Assay in HEK293 Cells

  • Objective: To determine the inhibitory effect of this compound on AC1 activity in a cellular context.

  • Methodology:

    • Cell Culture: Culture HEK293 cells stably transfected with AC1 (HEK-AC1 cells).

    • Pre-treatment: Incubate HEK-AC1 cells with varying concentrations of this compound (or vehicle control) for 30 minutes at room temperature. A typical concentration range would be 0.1 to 100 µM.

    • Stimulation: Add an AC1 activator. This can be:

      • A calcium ionophore like A23187.

      • Forskolin (a general adenylyl cyclase activator).

      • An agonist for a Gs-coupled receptor expressed in the cells (e.g., isoproterenol).

    • Incubation: Incubate for the appropriate time to allow for cAMP accumulation (e.g., 10-30 minutes).

    • Lysis and Quantification: Lyse the cells and quantify intracellular cAMP levels using a commercially available kit (e.g., ELISA or HTRF-based assay).

    • Data Analysis: Normalize cAMP levels to a control (e.g., protein concentration) and calculate the percent inhibition at each this compound concentration to determine the IC50 value.

2. Mouse Model of Inflammatory Pain (CFA-Induced)

  • Objective: To assess the analgesic properties of this compound in a model of chronic inflammatory pain.

  • Methodology:

    • Induction of Inflammation: Induce inflammation by injecting Complete Freund's Adjuvant (CFA) into the plantar surface of one hind paw of the mouse.

    • Acclimation and Baseline: Allow several days for inflammation and hypersensitivity to develop. Acclimate the mice to the testing apparatus and measure baseline pain responses (e.g., mechanical allodynia using von Frey filaments).

    • Drug Administration: Administer this compound or vehicle control via the desired route (e.g., intrathecal or subcutaneous injection). Include a positive control group (e.g., morphine).

    • Behavioral Testing: At various time points after drug administration (e.g., 30, 60, 90 minutes), re-assess the pain response. The endpoint is typically a reduction in hypersensitivity, indicated by an increased paw withdrawal threshold.

    • Data Analysis: Compare the paw withdrawal thresholds of the this compound-treated group to the vehicle and positive control groups. An ED50 value can be calculated from a dose-response curve.

Visualizations

ST034307_Mechanism_of_Action cluster_membrane Cell Membrane AC1 Adenylyl Cyclase 1 (AC1) cAMP cAMP AC1->cAMP Converts to ATP ATP ATP->AC1 Substrate Downstream\nSignaling Downstream Signaling cAMP->Downstream\nSignaling This compound This compound This compound->AC1 Inhibits CaM Ca2+/Calmodulin CaM->AC1 Activates

Caption: Mechanism of this compound action on the AC1 signaling pathway.

Experimental_Workflow_Pain_Model cluster_setup Phase 1: Induction & Baseline cluster_treatment Phase 2: Treatment & Measurement cluster_analysis Phase 3: Analysis A 1. Induce Inflammation (e.g., CFA injection) B 2. Wait for Pain Hypersensitivity to Develop A->B C 3. Measure Baseline Pain Response B->C D 4. Administer Compound (Vehicle, this compound, Morphine) C->D Proceed to Treatment E 5. Measure Pain Response at Timed Intervals D->E F 6. Compare Treatment Groups to Vehicle Control E->F Collect Data G 7. Calculate ED50 (Dose-Response Curve) F->G

Caption: General experimental workflow for in vivo pain models using this compound.

Troubleshooting_Logic Start No Analgesic Effect Observed CheckDose Is Dose & Route of Administration Correct? Start->CheckDose CheckSolubility Is Compound Fully Dissolved in Appropriate Vehicle? CheckDose->CheckSolubility Yes Result Consult Literature for Alternative Models/Parameters CheckDose->Result No, Adjust CheckModel Is the Pain Model Appropriate (Inflammatory)? CheckSolubility->CheckModel Yes CheckSolubility->Result No, Adjust ConfirmTarget Perform Rescue Experiment with Forskolin CheckModel->ConfirmTarget Yes CheckModel->Result No, Re-evaluate ConfirmTarget->Result If Rescue Fails

Caption: Troubleshooting logic for a lack of in vivo effect with this compound.

References

ST034307 pharmacokinetic challenges and solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving ST034307.

Frequently Asked Questions (FAQs)

General

  • What is this compound? this compound is a selective small-molecule inhibitor of adenylyl cyclase 1 (AC1). [1][2][3]It has demonstrated analgesic properties in preclinical mouse models of inflammatory and visceral pain. [1][4]

  • What is the mechanism of action of this compound? this compound selectively inhibits AC1, an enzyme responsible for converting ATP to cyclic AMP (cAMP). [5]It has been shown to inhibit Ca2+/calmodulin-stimulated cAMP accumulation in hippocampal homogenates. The compound also enhances the μ-opioid receptor (MOR)-mediated inhibition of AC1. [1] Pharmacokinetics

  • What is the pharmacokinetic profile of this compound in mice? Following a single 10 mg/kg subcutaneous injection in mice, the plasma concentration of this compound peaks at 60 minutes. [4]

  • Does this compound cross the blood-brain barrier? this compound was not detectable in the brains of mice after subcutaneous injection, suggesting it is restricted to the periphery. [2][4]However, it does cause a significant reduction in cAMP concentration in the dorsal root ganglia. [2][4] Formulation and Solubility

  • How should I prepare this compound for in vivo experiments? A common vehicle for this compound consists of a 1:1:8 ratio of dimethyl sulfoxide (DMSO), Tween 80, and milli-Q water. The recommended procedure is to first dissolve this compound in DMSO with sonication, then add Tween 80 and vortex, and finally add warm milli-Q water with immediate vortexing before injection. [4]

  • Are there any known solubility issues with this compound? Yes, solubility issues have been reported, which can limit the administration of higher doses in chronic studies. [4]For instance, a 30 mg/kg dose was the highest achievable for chronic daily injections in one study due to solubility constraints. [4]

Troubleshooting Guides

Inconsistent Results in Pain Models

  • Q: My results in the formalin-induced pain model are highly variable. What could be the cause?

    • A1: Improper drug formulation. Ensure this compound is fully dissolved. Incomplete solubilization can lead to inconsistent dosing. Follow the recommended formulation protocol carefully, including the use of sonication and vortexing. [4] * A2: Animal handling and stress. Excessive handling or stress can influence pain perception in animals. Ensure all animals are properly acclimated to the experimental conditions and that injections are administered consistently.

    • A3: Timing of administration. The timing of this compound administration relative to the formalin injection is critical. Ensure this is consistent across all experimental groups.

  • Q: this compound is not showing efficacy in my visceral pain model.

    • A1: Suboptimal dose. The effective dose can vary between different pain models. Consider performing a dose-response study to determine the optimal dose for your specific model. ED50 values in an acetic acid-induced writhing model were found to be 0.92 mg/kg. [4] * A2: Route of administration. The route of administration can significantly impact drug exposure and efficacy. Subcutaneous injection has been shown to be effective in preclinical models. [4] cAMP Assay Issues

  • Q: I am not observing a decrease in cAMP levels after treating cells with this compound.

    • A1: Inappropriate cell line. Ensure your cell line expresses adenylyl cyclase 1 (AC1), as this compound is a selective inhibitor of this isoform. [1] * A2: Incorrect assay conditions. The method of stimulating AC1 activity (e.g., with forskolin or a Gs-coupled receptor agonist) can influence the inhibitory effect of this compound. [1]Optimize the concentration of the stimulating agent and the incubation time with this compound.

    • A3: Low compound potency in vitro. While effective in vivo, one study noted that this compound had a modest but significant inhibitory effect in studies using cellular membranes. [1]Ensure your assay has sufficient sensitivity to detect this level of inhibition.

Quantitative Data

Table 1: Pharmacokinetic Parameters of this compound in Mice

ParameterValueConditions
Time to Peak Plasma Concentration (Tmax)60 minutesSingle 10 mg/kg subcutaneous injection [4]
Peak Plasma Concentration (Cmax)1.82 (±0.39) µMSingle 10 mg/kg subcutaneous injection [4]
Brain PenetrationNot DetectedFollowing subcutaneous injection [4]
Lowest Limit of Quantitation (LLOQ) - Plasma10 ng/mL (34 nM)HPLC-tandem mass spectroscopy [4]
Lowest Limit of Quantitation (LLOQ) - Brain6 ng/mL (20 nM)HPLC-tandem mass spectroscopy [4]

Table 2: In Vivo Efficacy of this compound in Mouse Pain Models

Pain ModelEndpointEffective Dose / ED50
Formalin-Induced Inflammatory PainReduced paw lickingDose-dependent reduction [4]
Acetic Acid-Induced Visceral PainReduced abdominal constrictionsED50 = 0.92 mg/kg [4]
Lactic Acid-Depressed Nesting BehaviorIncreased nesting behaviorSignificant increase at 3, 10, and 30 mg/kg [4]

Experimental Protocols

Pharmacokinetic Analysis of this compound in Mouse Plasma and Brain

  • Sample Collection:

    • Administer this compound to male C57BL/6J mice via a single subcutaneous injection (e.g., 10 mg/kg). [4] * At designated time points (e.g., 5, 25, 45, 60, 120, and 240 minutes post-injection), humanely euthanize the mice. [4] * Collect blood and brain samples immediately. [4] * Centrifuge the blood to separate the plasma and store it at -80°C. [4] * Homogenize the brain samples with water to create a slurry. [4]

  • Sample Extraction:

    • Extract this compound from the plasma and brain slurry using solid-supported liquid-liquid extraction cartridges. [4]

  • Analysis:

    • Assay the resultant extract for this compound concentration using tandem mass spectroscopy coupled to HPLC. [4] In Vivo Visceral Pain Model (Acetic Acid-Induced Writhing)

  • Animal Acclimation:

    • Acclimate male mice to the testing environment.

  • Drug Administration:

    • Administer this compound or vehicle control subcutaneously.

  • Induction of Pain:

    • After a predetermined time (e.g., 30 minutes), inject 0.75% acetic acid intraperitoneally (10 µL/g). [4]

  • Observation:

    • Immediately after the acetic acid injection, place the mice in observation cylinders.

    • Count the number of abdominal constrictions (writhes) in 5-minute intervals for a total of 30 minutes. [4]

Visualizations

ST034307_Signaling_Pathway cluster_membrane Cell Membrane GPCR Gαi/o-coupled Receptor (e.g., MOR) AC1 Adenylyl Cyclase 1 (AC1) GPCR->AC1 inhibits cAMP cAMP AC1->cAMP converts ATP ATP ATP->AC1 substrate Pain_Signal Pain Signaling cAMP->Pain_Signal modulates This compound This compound This compound->AC1 inhibits Agonist Agonist (e.g., Opioid) Agonist->GPCR activates

Caption: this compound signaling pathway.

Experimental_Workflow_PK_Analysis cluster_animal_phase In Vivo Phase cluster_analytical_phase Ex Vivo Phase Dosing This compound Administration (Subcutaneous) Sampling Blood & Brain Collection (Time Points) Dosing->Sampling Processing Plasma Separation & Brain Homogenization Sampling->Processing Extraction Solid-Supported Liquid-Liquid Extraction Processing->Extraction Analysis HPLC-Tandem Mass Spectrometry Extraction->Analysis Data Pharmacokinetic Parameter Calculation Analysis->Data

Caption: Experimental workflow for pharmacokinetic analysis.

References

Validation & Comparative

Validating ST034307 Selectivity for Adenylyl Cyclase 1: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of ST034307, a selective inhibitor of adenylyl cyclase 1 (AC1), with other relevant compounds. The information presented is supported by experimental data to validate its selectivity profile, offering valuable insights for researchers in pain, neuroscience, and drug discovery.

Introduction to this compound

This compound is a small molecule inhibitor of adenylyl cyclase 1 (AC1), an enzyme crucial for neuronal signaling and implicated in chronic pain and opioid dependence. Its selectivity for AC1 over other adenylyl cyclase isoforms is a key attribute, potentially minimizing off-target effects. This guide delves into the experimental evidence supporting this selectivity.

Comparative Selectivity of AC1 Inhibitors

The following table summarizes the inhibitory activity of this compound and other compounds against various adenylyl cyclase (AC) isoforms. The data highlights the superior selectivity of this compound for AC1.

CompoundAC1 IC₅₀ (µM)Selectivity Profile across other AC Isoforms (AC2-AC9)
This compound 2.3No detectable inhibition of other AC isoforms. At higher concentrations (30 µM), potentiation of AC2, AC5, and AC6 has been observed. Specifically, no inhibition of AC8 was seen at concentrations up to 30 µM.
NB001 ~10Reported as a selective AC1 inhibitor, but does not directly inhibit AC1 in in-vitro membrane assays, suggesting an indirect mechanism of action.
AC1-IN-38 0.54Data on full isoform selectivity is limited.
CB-6673567 77Data on full isoform selectivity is limited.
CB-7921220 Data not availableData on full isoform selectivity is limited.

Signaling Pathway of Adenylyl Cyclase 1

Adenylyl cyclase 1 is a key enzyme in the cAMP signaling cascade. The following diagram illustrates its position and regulation.

Adenylyl Cyclase 1 Signaling Pathway GPCR GPCR (e.g., MOR) G_protein Gαi/o GPCR->G_protein Agonist AC1 Adenylyl Cyclase 1 (AC1) G_protein->AC1 Inhibition cAMP cAMP AC1->cAMP Conversion ATP ATP ATP->AC1 PKA Protein Kinase A (PKA) cAMP->PKA Activation CREB CREB PKA->CREB Phosphorylation Gene_Expression Gene Expression CREB->Gene_Expression CaM Ca²⁺/Calmodulin CaM->AC1 Stimulation This compound This compound This compound->AC1 Inhibition

Adenylyl Cyclase 1 Signaling Pathway

Experimental Protocols

The selectivity of this compound has been validated through various experimental procedures. Below are detailed methodologies for key assays.

Protocol 1: Intracellular cAMP Accumulation Assay in HEK293 Cells

This assay measures the ability of a compound to inhibit the production of cyclic AMP (cAMP) within living cells that are engineered to express a specific adenylyl cyclase isoform.

Experimental Workflow:

Intracellular cAMP Assay Workflow Start Start: HEK293 cells expressing a specific AC isoform Seed_Cells 1. Seed cells in 96-well plate Start->Seed_Cells Add_Compound 2. Pre-incubate with This compound or comparator compound Seed_Cells->Add_Compound Stimulate 3. Stimulate with AC activator (e.g., Forskolin, A23187) Add_Compound->Stimulate Lyse 4. Lyse cells Stimulate->Lyse Detect_cAMP 5. Measure cAMP levels (e.g., HTRF, ELISA) Lyse->Detect_cAMP Analyze 6. Analyze data (IC₅₀ determination) Detect_cAMP->Analyze

Workflow for Intracellular cAMP Assay

Methodology:

  • Cell Culture and Plating:

    • Human Embryonic Kidney (HEK293) cells stably or transiently expressing the adenylyl cyclase isoform of interest (e.g., AC1, AC2, etc.) are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and appropriate selection antibiotics.

    • Cells are seeded into 96-well plates at a density of 50,000 cells per well and incubated overnight to allow for attachment.

  • Compound Treatment:

    • The culture medium is removed, and cells are washed with a serum-free medium.

    • Cells are then pre-incubated with varying concentrations of this compound or a comparator compound for 15-30 minutes at 37°C.

  • **Adenylyl Cyclase

A Head-to-Head Comparison: The Analgesic Tolerance Profiles of ST034307 and Opioids

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the quest for potent analgesics with a diminished capacity for tolerance remains a paramount challenge. This guide provides an objective comparison of the novel analgesic compound ST034307 and traditional opioids, with a focus on the critical aspect of analgesic tolerance. The information presented herein is supported by experimental data to facilitate an informed assessment of their respective therapeutic potentials.

Executive Summary

Chronic opioid use is notoriously associated with the development of analgesic tolerance, necessitating dose escalation and increasing the risk of adverse effects. In stark contrast, preclinical evidence strongly suggests that this compound, a selective inhibitor of adenylyl cyclase 1 (AC1), provides sustained analgesic efficacy without the development of tolerance. This key difference stems from their distinct mechanisms of action. While opioids modulate pain perception through G-protein coupled receptors, leading to cellular adaptations that underpin tolerance, this compound targets a downstream signaling molecule, AC1, a mechanism that does not appear to engage these tolerance-inducing pathways.

Mechanism of Action and Tolerance Profile

This compound: A Novel Approach to Pain Management

This compound is a selective small molecule inhibitor of type 1 adenylyl cyclase (AC1).[1][2] AC1 is a key enzyme in the cyclic adenosine monophosphate (cAMP) signaling cascade, which is involved in neuronal sensitization and pain perception. By inhibiting AC1, this compound reduces cAMP production in relevant neurons, thereby dampening pain signals.[2][3] This mechanism is fundamentally different from that of opioids and does not appear to trigger the cellular adaptations that lead to tolerance. Studies have shown that chronic administration of this compound does not result in a decrease in its analgesic effect.[4][5][6]

Opioids: The Double-Edged Sword of Analgesia

Opioids, such as morphine, exert their analgesic effects by activating G-protein coupled opioid receptors, primarily the µ-opioid receptor (MOR).[7] This activation leads to an inhibition of adenylyl cyclase, reducing cAMP levels, and modulating ion channel activity to decrease neuronal excitability.[8] However, prolonged activation of opioid receptors initiates a cascade of adaptive changes, including receptor desensitization, downregulation, and the uncoupling of G-proteins.[7][8][9] These cellular adjustments are the molecular basis of analgesic tolerance, where progressively higher doses of the opioid are required to achieve the same level of pain relief.[8][10]

Comparative Efficacy and Tolerance: Experimental Data

The following tables summarize the quantitative data from preclinical studies in mice, comparing the analgesic efficacy and tolerance development of this compound and morphine in two standard pain models.

Table 1: Analgesic Efficacy in the Formalin-Induced Inflammatory Pain Model
CompoundPhase II (Inflammatory Pain) ED₅₀ (mg/kg)
This compound6.88[3]
Morphine1.67[3]

ED₅₀ represents the dose required to produce 50% of the maximum analgesic effect.

Table 2: Analgesic Efficacy in the Acetic Acid-Induced Visceral Pain Model
CompoundED₅₀ (mg/kg)
This compound0.92[3]
Morphine0.89[3]
Table 3: Analgesic Tolerance Following Chronic Administration (Acetic Acid Writhing Test)
CompoundAnalgesic Effect After 8 Days of Daily Dosing
This compound (30 mg/kg/day)No significant change in efficacy[4]
Morphine (100 mg/kg/day)Marked reduction in analgesic efficacy[4]

Experimental Protocols

Formalin-Induced Inflammatory Pain Test in Mice

This model assesses analgesic activity in response to a persistent inflammatory pain stimulus.

  • Animals: Male mice are used for the experiments.

  • Acclimatization: Animals are habituated to the testing environment to minimize stress-induced variability.

  • Drug Administration: this compound, morphine, or a vehicle control is administered to the mice, typically via subcutaneous or intraperitoneal injection, at predetermined times before the formalin injection.

  • Formalin Injection: A dilute solution of formalin (typically 2.5% in saline) is injected into the plantar surface of one of the hind paws.[1]

  • Observation: Immediately following the injection, the animal is placed in an observation chamber. The amount of time the animal spends licking or biting the injected paw is recorded. The observation period is biphasic:

    • Phase I (Neurogenic Pain): 0-5 minutes post-injection, reflecting direct activation of nociceptors.

    • Phase II (Inflammatory Pain): 15-40 minutes post-injection, reflecting the inflammatory response and central sensitization.[11][12]

  • Data Analysis: The total time spent licking or biting the paw during each phase is quantified and compared between treatment groups to determine the analgesic effect.

Acetic Acid-Induced Writhing Test in Mice

This model is used to evaluate peripherally acting analgesics by inducing visceral pain.

  • Animals: Male mice are typically used.[13]

  • Fasting: Animals may be fasted for a few hours before the experiment to ensure consistent drug absorption.

  • Drug Administration: The test compound (this compound or morphine) or a vehicle is administered, usually orally or via injection, at a specific time before the acetic acid injection.[14]

  • Acetic Acid Injection: A solution of acetic acid (typically 0.6-1% in saline) is injected intraperitoneally.[14][15][16]

  • Observation: Following the injection, the mice are placed in an observation chamber, and the number of "writhes" is counted over a defined period (e.g., 20-30 minutes). A writhe is a characteristic stretching behavior of the abdomen and hind limbs.[14][17]

  • Data Analysis: The total number of writhes is compared between the drug-treated groups and the control group. A reduction in the number of writhes indicates an analgesic effect.

Signaling Pathways and Experimental Workflow

ST034307_Mechanism cluster_membrane Cell Membrane AC1 Adenylyl Cyclase 1 (AC1) cAMP cAMP AC1->cAMP Produces This compound This compound This compound->AC1 Inhibits Analgesia Analgesia This compound->Analgesia Leads to ATP ATP ATP->AC1 Substrate Pain_Signal Pain Signaling cAMP->Pain_Signal Promotes

Opioid_Tolerance_Pathway cluster_membrane Cell Membrane MOR µ-Opioid Receptor (MOR) AC Adenylyl Cyclase MOR->AC Inhibits Opioid Opioid (e.g., Morphine) Opioid->MOR Activates Desensitization Receptor Desensitization/ Downregulation Opioid->Desensitization Chronic activation leads to cAMP cAMP AC->cAMP Reduces Analgesia Analgesia cAMP->Analgesia Contributes to Tolerance Tolerance Desensitization->Tolerance Causes

Experimental_Workflow Start Start Animal_Acclimatization Animal Acclimatization Start->Animal_Acclimatization Drug_Administration Drug Administration (this compound, Morphine, or Vehicle) Animal_Acclimatization->Drug_Administration Pain_Induction Pain Induction (Formalin or Acetic Acid) Drug_Administration->Pain_Induction Behavioral_Observation Behavioral Observation (Licking/Biting or Writhing) Pain_Induction->Behavioral_Observation Data_Analysis Data Analysis and Comparison Behavioral_Observation->Data_Analysis End End Data_Analysis->End

Conclusion

The preclinical data strongly indicate that this compound offers a significant advantage over traditional opioids by providing effective analgesia without the development of tolerance. Its novel mechanism of action, targeting AC1, circumvents the cellular adaptations responsible for the waning efficacy of opioids with chronic use. While further research, including clinical trials, is necessary to fully elucidate the therapeutic potential of this compound in humans, it represents a promising new class of analgesic agents that could address one of the most significant limitations of current pain management strategies. The lack of tolerance development suggests that this compound could provide sustained pain relief for chronic conditions without the need for dose escalation and the associated increase in adverse effects.

References

ST034307 vs. Forskolin: A Comparative Guide on cAMP Level Modulation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuanced effects of chemical compounds on intracellular signaling pathways is paramount. This guide provides a detailed comparison of ST034307 and forskolin, two compounds with opposing effects on cyclic adenosine monophosphate (cAMP) levels, a critical second messenger in numerous biological processes.

Executive Summary

Mechanism of Action

This compound: The Selective Inhibitor

This compound acts as a selective inhibitor of adenylyl cyclase type 1 (AC1). Adenylyl cyclases are a family of enzymes responsible for the conversion of adenosine triphosphate (ATP) to cAMP. By selectively targeting the AC1 isoform, this compound can reduce cAMP production in response to stimuli that activate this specific isoform, such as calcium/calmodulin. This selectivity makes it a valuable tool for dissecting the specific roles of AC1 in cellular signaling.

Forskolin: The General Activator

Forskolin, a diterpene isolated from the plant Coleus forskohlii, directly activates most isoforms of adenylyl cyclase.[1] Its non-selective nature leads to a broad and robust increase in intracellular cAMP levels across a wide range of cell types.[2] This property has established forskolin as a standard positive control in research for stimulating cAMP production and studying its downstream effects.

Signaling Pathway Diagrams

The following diagrams illustrate the distinct signaling pathways affected by this compound and forskolin.

cluster_membrane Cell Membrane AC1 Adenylyl Cyclase 1 (AC1) cAMP cAMP AC1->cAMP Conversion This compound This compound This compound->AC1 Inhibits ATP ATP ATP->AC1 Substrate Downstream Downstream Effectors cAMP->Downstream

Figure 1. this compound Signaling Pathway. This compound selectively inhibits adenylyl cyclase 1 (AC1), thereby blocking the conversion of ATP to cAMP and reducing intracellular cAMP levels.

cluster_membrane Cell Membrane AC Adenylyl Cyclase (most isoforms) cAMP cAMP AC->cAMP Conversion Forskolin Forskolin Forskolin->AC Activates ATP ATP ATP->AC Substrate Downstream Downstream Effectors cAMP->Downstream

Figure 2. Forskolin Signaling Pathway. Forskolin directly activates most adenylyl cyclase isoforms, leading to increased conversion of ATP to cAMP and elevated intracellular cAMP levels.

Quantitative Data Comparison

Direct quantitative comparisons of the effect of this compound on basal cAMP levels versus the stimulatory effect of forskolin in the same experimental system are limited in the available literature. However, data on the inhibitory effect of this compound on stimulated cAMP levels and in vivo effects provide valuable insights.

Table 1: Summary of Effects on cAMP Levels

CompoundMechanism of ActionExpected Effect on cAMP
This compound Selective inhibitor of adenylyl cyclase 1 (AC1)Decrease
Forskolin General activator of most adenylyl cyclase isoformsIncrease

Table 2: In Vivo Effect of this compound on cAMP Levels

A study in mice demonstrated that a subcutaneous injection of this compound can lead to a reduction in cAMP concentration in the dorsal root ganglia (DRG), a site where AC1 is expressed.[3]

TreatmentTissueChange in cAMP Concentration
This compound (10 mg/kg, s.c.)Mouse Dorsal Root Ganglia (DRG)~10% reduction compared to vehicle

Note: This in vivo experiment did not include a direct comparison with forskolin.

Experimental Protocols

Measuring changes in intracellular cAMP levels is crucial for evaluating the effects of compounds like this compound and forskolin. Below is a generalized protocol for a cell-based cAMP assay using a competitive immunoassay with fluorescence detection.

Objective: To quantify the intracellular cAMP concentration in cultured cells following treatment with this compound and forskolin.

Materials:

  • HEK293 cells (or other suitable cell line)

  • Cell culture medium (e.g., DMEM)

  • Fetal Bovine Serum (FBS)

  • Phosphate-Buffered Saline (PBS)

  • This compound

  • Forskolin

  • 3-isobutyl-1-methylxanthine (IBMX, a phosphodiesterase inhibitor)

  • Cell lysis buffer

  • cAMP assay kit (e.g., fluorescence-based competitive immunoassay)

  • 384-well microplate

  • Plate reader capable of fluorescence detection

Experimental Workflow Diagram

A 1. Seed Cells (e.g., HEK293 in 384-well plate) B 2. Incubate Overnight (37°C, 5% CO2) A->B C 3. Prepare Treatment Solutions - Vehicle Control - this compound - Forskolin - this compound + Forskolin (with IBMX) B->C D 4. Treat Cells (Incubate for specified time, e.g., 30 min) C->D E 5. Lyse Cells (Add lysis buffer) D->E F 6. Perform cAMP Assay (Follow kit manufacturer's instructions) E->F G 7. Read Fluorescence (Plate Reader) F->G H 8. Analyze Data (Calculate cAMP concentrations) G->H

Figure 3. Experimental workflow for a cell-based cAMP assay.

Detailed Procedure:

  • Cell Seeding:

    • Culture HEK293 cells in DMEM supplemented with 10% FBS.

    • Trypsinize and resuspend cells to the desired concentration.

    • Seed the cells into a 384-well microplate at an appropriate density (e.g., 5,000-10,000 cells/well) and incubate overnight.

  • Compound Preparation:

    • Prepare stock solutions of this compound and forskolin in a suitable solvent (e.g., DMSO).

    • On the day of the experiment, prepare serial dilutions of the compounds in an appropriate assay buffer containing a phosphodiesterase inhibitor like IBMX (to prevent cAMP degradation).

  • Cell Treatment:

    • Remove the culture medium from the cells.

    • Add the prepared treatment solutions to the respective wells (e.g., vehicle, this compound alone, forskolin alone, and this compound in combination with forskolin).

    • Incubate the plate at 37°C for a predetermined time (e.g., 30 minutes).

  • Cell Lysis:

    • After incubation, add cell lysis buffer to each well as per the assay kit's instructions.

    • Agitate the plate gently to ensure complete cell lysis.

  • cAMP Measurement:

    • Perform the cAMP competitive immunoassay according to the manufacturer's protocol. This typically involves adding a labeled cAMP tracer and a specific anti-cAMP antibody. The amount of labeled cAMP bound to the antibody is inversely proportional to the amount of cAMP in the cell lysate.

  • Data Acquisition and Analysis:

    • Measure the fluorescence signal using a microplate reader.

    • Generate a standard curve using known concentrations of cAMP.

    • Calculate the cAMP concentration in each sample by interpolating from the standard curve.

    • Compare the cAMP levels across the different treatment groups.

Conclusion

This compound and forskolin represent two sides of the coin in the study of cAMP signaling. This compound's selective inhibition of AC1 allows for the targeted investigation of this specific isoform's role in cellular processes, with an expected outcome of decreased cAMP levels. Conversely, forskolin's broad activation of adenylyl cyclases provides a robust method for inducing a general increase in cAMP. The choice between these two compounds will depend entirely on the specific research question being addressed. For dissecting the physiological functions of AC1, this compound is an invaluable tool. For studies requiring a general and potent elevation of cAMP, forskolin remains the gold standard. Future studies directly comparing the quantitative effects of these two compounds on basal and stimulated cAMP levels within the same cellular context would be highly beneficial to the research community.

References

Replicating Experimental Findings for ST034307: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the experimental findings related to ST034307, a selective inhibitor of adenylyl cyclase 1 (AC1). It is designed to help researchers understand and potentially replicate key experiments by offering a side-by-side comparison with relevant alternatives and detailing the methodologies involved.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound and its comparators.

Compound Assay Cell Type/Model Parameter Value Citation
This compound AC1 InhibitionHEK-AC1 cellsIC502.3 µM (95% CI = 1.2 to 4.5 µM)[1]
This compound Inflammatory PainCFA-induced mouse modelED50 (intrathecal)0.28 µg (95% CI = 0.13 – 0.43)[1]
NB001 AC1 InhibitionMouse anterior cingulate cortex (ACC) slicesIC505.1 µM
Forskolin Adenylyl Cyclase ActivationType I adenylyl cyclaseEC500.5 µM
DAMGO µ-opioid receptor agonistC6 glial cells expressing µ-opioid receptorEC50 (cAMP inhibition)18 nM

Table 1: In Vitro and In Vivo Potency of this compound and Comparators. This table highlights the inhibitory and analgesic potency of this compound. For comparison, the potency of another AC1 inhibitor (NB001), a general adenylyl cyclase activator (Forskolin), and a µ-opioid receptor agonist (DAMGO) are provided.

Compound Adenylyl Cyclase Isoform Effect Citation
This compound AC1Inhibition[1]
AC2Potentiation (PMA-stimulated)[1]
AC3, AC4, AC7, AC9No significant effect[1]
AC5, AC6Small potentiation (forskolin-stimulated)[1]
AC8No significant inhibition (up to 30 µM)[1]
NB001 AC1Inhibition
AC8~10-fold less inhibition than AC1[1]

Table 2: Selectivity Profile of this compound Against Membrane-Bound Adenylyl Cyclase Isoforms. This table demonstrates the high selectivity of this compound for AC1 over other AC isoforms, a critical feature for minimizing off-target effects.

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate replication of the published findings.

Adenylyl Cyclase Activity Assay in HEK293 Cells

This protocol is used to determine the inhibitory effect of compounds on adenylyl cyclase activity in a cellular context.

  • Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing a specific adenylyl cyclase isoform (e.g., HEK-AC1) are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin (100 U/mL), and streptomycin (100 µg/mL).

  • cAMP Accumulation Assay:

    • Cells are seeded in 24-well plates and grown to 80-90% confluency.

    • The growth medium is replaced with serum-free DMEM, and cells are incubated for 1 hour.

    • Cells are pre-incubated with the test compound (e.g., this compound) at various concentrations for 15 minutes.

    • Adenylyl cyclase is stimulated with an activator such as forskolin (e.g., 10 µM) or a receptor agonist (e.g., isoproterenol for Gs-coupled receptors) for 15 minutes at 37°C.

    • The reaction is stopped by aspirating the medium and adding 0.1 M HCl.

    • Cell lysates are collected, and cAMP levels are quantified using a commercially available cAMP assay kit (e.g., ELISA or HTRF-based).

    • Data are normalized to the response of the activator alone (100%) and basal levels (0%) to calculate the percent inhibition and determine the IC50 value.

CFA-Induced Inflammatory Pain Model in Mice

This in vivo model is used to assess the analgesic properties of compounds in a model of persistent inflammatory pain.

  • Animal Model: Adult male C57BL/6 mice are used.

  • Induction of Inflammation:

    • A baseline measurement of mechanical sensitivity is taken using von Frey filaments.

    • Complete Freund's Adjuvant (CFA; 20 µL) is injected into the plantar surface of one hind paw to induce localized inflammation.

  • Drug Administration:

    • The test compound (e.g., this compound) or vehicle is administered via the desired route (e.g., intrathecal, intraperitoneal, or oral).

  • Behavioral Testing:

    • Mechanical allodynia is assessed at various time points after drug administration by measuring the paw withdrawal threshold to von Frey filaments. An increase in the withdrawal threshold indicates an analgesic effect.

    • The 50% withdrawal threshold is calculated using the up-down method.

    • The ED50 value is determined from the dose-response curve.

Acetic Acid-Induced Writhing Test in Mice

This model is used to evaluate the efficacy of analgesics against visceral pain.

  • Animal Model: Adult male mice are used.

  • Procedure:

    • Mice are pre-treated with the test compound or vehicle.

    • After a set period (e.g., 30 minutes), a 0.6% solution of acetic acid is injected intraperitoneally (10 mL/kg).

    • Immediately after the injection, each mouse is placed in an individual observation chamber.

    • The number of writhes (a characteristic stretching and constriction of the abdomen) is counted for a defined period (e.g., 20 minutes).

    • The percentage of inhibition of writhing is calculated relative to the vehicle-treated group.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways and experimental workflows described in the literature for this compound.

Adenylyl_Cyclase_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Activator Activator (e.g., Forskolin, Gs-coupled Receptor Agonist) Receptor GPCR (Gs) Activator->Receptor AC1 Adenylyl Cyclase 1 (AC1) Receptor->AC1 Activates ATP ATP cAMP cAMP ATP->cAMP Catalyzed by AC1 PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream_Effectors Downstream Effectors (e.g., CREB) PKA->Downstream_Effectors Phosphorylates This compound This compound This compound->AC1 Inhibits

Figure 1: General Adenylyl Cyclase 1 (AC1) signaling pathway and the point of inhibition by this compound.

MOR_AC1_Crosstalk cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular DAMGO DAMGO (µ-opioid agonist) MOR µ-Opioid Receptor (MOR) DAMGO->MOR Activates Gi Gi Protein MOR->Gi Activates AC1 Adenylyl Cyclase 1 (AC1) Gi->AC1 Inhibits cAMP cAMP AC1->cAMP Reduces conversion of ATP ATP ATP Analgesia Analgesia cAMP->Analgesia Leads to This compound This compound This compound->AC1 Inhibits

Figure 2: Crosstalk between the µ-opioid receptor (MOR) and AC1 signaling pathways.

Experimental_Workflow_Pain_Model Start Start Baseline Measure Baseline Mechanical Sensitivity (von Frey) Start->Baseline CFA_Injection Induce Inflammation (CFA Injection) Baseline->CFA_Injection Drug_Admin Administer This compound or Vehicle CFA_Injection->Drug_Admin Time_Points Assess Mechanical Sensitivity at Multiple Time Points Drug_Admin->Time_Points Data_Analysis Analyze Data (Calculate Paw Withdrawal Threshold, ED50) Time_Points->Data_Analysis End End Data_Analysis->End

Figure 3: Experimental workflow for the CFA-induced inflammatory pain model.

References

Safety Operating Guide

Personal protective equipment for handling ST034307

Author: BenchChem Technical Support Team. Date: November 2025

FOR RESEARCH USE ONLY. Not for use in humans.

This document provides crucial safety and logistical information for handling the selective adenylyl cyclase 1 (AC1) inhibitor, ST034307. Researchers, scientists, and drug development professionals should review this guide thoroughly to ensure safe laboratory practices.

Hazard Identification and Personal Protective Equipment (PPE)

As the toxicological properties of this compound have not been fully investigated, it should be handled with care as a potentially hazardous substance.[1] Standard laboratory procedures for handling potent compounds should be strictly followed.

Recommended Personal Protective Equipment (PPE):

EquipmentSpecificationRationale
Eye Protection Safety glasses with side shields or goggles.Protects eyes from splashes or dust.
Hand Protection Chemical-resistant gloves (e.g., nitrile).Prevents skin contact. Gloves should be inspected before use and changed frequently.
Body Protection Laboratory coat.Protects skin and personal clothing from contamination.
Respiratory Protection Use in a well-ventilated area. A respirator may be necessary if handling large quantities or if dust/aerosols are generated.Minimizes inhalation of the compound.

Physical and Chemical Properties

A summary of the key quantitative data for this compound is provided below for easy reference.

PropertyValueSource
Molecular Weight 297.95 g/mol Tocris Bioscience
Purity ≥98% (HPLC)Tocris Bioscience
Solubility in DMSO ≥ 16.67 mg/mL (55.95 mM)MedchemExpress[2]
Solubility in Ethanol 5.96 mg/mL (20 mM)Tocris Bioscience
Appearance SolidMedchemExpress
CAS Number 133406-29-8MedchemExpress, Tocris Bioscience

Handling and Storage

Handling:

  • Work in a well-ventilated area, preferably in a chemical fume hood.[1]

  • Avoid generating dust or aerosols.[1]

  • Do not eat, drink, or smoke in the laboratory.

  • Wash hands thoroughly after handling.[1]

Storage:

  • Store at -20°C for long-term storage.

  • Stock solutions should be stored at -80°C (up to 2 years) or -20°C (up to 1 year).[2]

  • Aliquot stock solutions to avoid repeated freeze-thaw cycles.[2]

Emergency Procedures

SituationProcedure
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.
Skin Contact In case of contact, immediately wash skin with soap and copious amounts of water. Remove contaminated clothing. Get medical attention if irritation develops.
Inhalation Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.
Ingestion Wash out mouth with water provided person is conscious. Call a physician.

Disposal Plan

Dispose of waste in accordance with local, state, and federal regulations. As this compound's environmental impact is not fully known, it should be treated as hazardous waste. Do not allow it to enter drains or waterways.[1]

Experimental Workflow for Handling this compound

The following diagram outlines the standard operational workflow for handling this compound in a laboratory setting.

ST034307_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Review Safety Data Sheet (SDS) and conduct risk assessment B Don appropriate Personal Protective Equipment (PPE) A->B C Weigh this compound in a chemical fume hood B->C Proceed to handling D Prepare stock solution (e.g., in DMSO) C->D E Perform experiment D->E F Decontaminate work surfaces E->F G Dispose of waste in designated hazardous waste containers F->G H Remove PPE and wash hands thoroughly G->H

Caption: Workflow for safe handling of this compound.

Disclaimer: This information is provided for guidance only and is based on the best of our current knowledge. It is the responsibility of the user to conduct a thorough risk assessment before handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
ST034307
Reactant of Route 2
ST034307

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.